molecular formula C12H17ClN2O2 B1421627 Methyl 4-piperazin-1-ylbenzoate hydrochloride CAS No. 1269393-85-2

Methyl 4-piperazin-1-ylbenzoate hydrochloride

Cat. No.: B1421627
CAS No.: 1269393-85-2
M. Wt: 256.73 g/mol
InChI Key: FJEJVWSDCKGXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-piperazin-1-ylbenzoate hydrochloride (CAS 163210-97-7) is a piperazine-containing benzoate ester that serves as a valuable chemical intermediate and building block in medicinal chemistry and pharmaceutical research . The compound features a molecular formula of C12H16N2O2 for the free base and a molecular weight of 220.27 g/mol for the free base . Piperazine derivatives are recognized as a privileged scaffold in drug discovery due to their broad and potent biological activities . This compound is particularly useful as a precursor in the design and synthesis of novel bioactive molecules. Research indicates that structurally similar piperazine-benzoate compounds are key intermediates in the development of potential anticancer agents . For instance, such compounds are synthesized and evaluated for their cytotoxicity against a panel of human cancer cell lines, including A-549 (human lung carcinoma), HCT-116 (human colon carcinoma), and MIAPaCa-2 (human pancreatic carcinoma) . These target molecules are often designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a common target in oncology drug development due to its role in cell proliferation and survival signaling pathways . The piperazine ring in the structure provides a key pharmacophoric point for molecular interaction with biological targets. As a standard safety precaution, researchers should consult the relevant material safety data sheet and note that this product is for research use only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

methyl 4-piperazin-1-ylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEJVWSDCKGXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 4-(piperazin-1-yl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Methyl 4-(piperazin-1-yl)benzoate hydrochloride is a critical bifunctional building block in medicinal chemistry. Structurally, it consists of a benzoate ester core substituted at the para position with a piperazine ring. This scaffold serves as a pivotal intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Antifungal Azoles , where the piperazine moiety acts as a solubility-enhancing group and a hydrogen-bond acceptor for target binding.

For the drug development professional, accurate characterization of this compound is non-trivial due to the prevalence of stoichiometric variations (Mono- vs. Di-hydrochloride) and structural isomers (methylene-linked homologues). This guide provides the definitive molecular weight calculations, synthetic protocols, and quality control metrics required for rigorous research.

Physicochemical Specifications (The Core Data)

The molecular weight (MW) of the hydrochloride salt depends entirely on the stoichiometry of the acid addition. Commercial suppliers may provide either the Mono-hydrochloride or Di-hydrochloride form.

Critical Note: You must verify the specific salt form on your Certificate of Analysis (CoA), as using the wrong MW will introduce significant stoichiometric errors in downstream coupling reactions (e.g., Buchwald-Hartwig or Amide Coupling).

Table 1: Stoichiometric Molecular Weight Reference
Chemical FormFormulaMolecular Weight ( g/mol )CAS Registry (Free Base)
Free Base

220.27 74896-66-5
Mono-Hydrochloride

256.73 N/A (Salt specific)
Di-Hydrochloride

293.19 N/A (Salt specific)
Structural Disambiguation (Avoiding the "Linker" Trap)

A common error in procurement and synthesis is confusing the target compound with its homologue, Methyl 4-[(piperazin-1-yl)methyl]benzoate.

  • Target Compound: Nitrogen attached directly to the Phenyl ring (Aniline-like).

  • Homologue: Nitrogen attached via a

    
     linker (Benzylic amine).
    

The physicochemical properties (pKa, nucleophilicity) are drastically different. The target compound (direct attachment) has a conjugated nitrogen, making it less basic and less nucleophilic than the homologue.

Structure_Comparison cluster_0 Target Compound (Direct Attachment) cluster_1 Common Homologue (Methylene Linker) Target Methyl 4-(piperazin-1-yl)benzoate MW (Base): 220.27 Conjugated System Homologue Methyl 4-[(piperazin-1-yl)methyl]benzoate MW (Base): 234.30 Benzylic System Target->Homologue  Do Not Confuse  

Figure 1: Structural differentiation between the target aryl-piperazine and its benzylic homologue.[1][2]

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed C-N coupling (Buchwald-Hartwig) is possible, the most robust and cost-effective synthesis for this specific scaffold utilizes Nucleophilic Aromatic Substitution (SNAr) . The ester group at the para position acts as an Electron Withdrawing Group (EWG), activating the ring for nucleophilic attack by piperazine.

Reaction Scheme

Reagents: Methyl 4-fluorobenzoate (Substrate), Piperazine (Nucleophile), Potassium Carbonate (Base), DMSO (Solvent).

Synthesis_Workflow Start Start: Methyl 4-fluorobenzoate Reagents Add: Piperazine (3.0 eq) K2CO3 (2.0 eq) DMSO Start->Reagents Dissolve Heat Reaction: Heat to 100°C 12-18 Hours Reagents->Heat S_NAr Mechanism Quench Workup: Pour into Ice Water Extract w/ EtOAc Heat->Quench Monitor TLC SaltForm Salt Formation: Add 4M HCl in Dioxane Quench->SaltForm Isolate Free Base Product Final Product: Methyl 4-(piperazin-1-yl)benzoate HCl SaltForm->Product Precipitation

Figure 2: Step-by-step synthesis via SNAr mechanism.

Detailed Protocol
  • Stoichiometry Setup:

    • Charge a reaction flask with Methyl 4-fluorobenzoate (1.0 equiv).

    • Add Piperazine (3.0 equiv).[3] Note: Excess piperazine is crucial to prevent the formation of the bis-aryl byproduct (where one piperazine attacks two benzoate rings).

    • Add Potassium Carbonate (

      
      , 2.0 equiv) as the acid scavenger.
      
  • Reaction Conditions:

    • Dissolve in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) [0.5 M concentration].

    • Heat the mixture to 100–110°C under an inert atmosphere (

      
      ) for 12–18 hours.
      
    • Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The starting fluoride should disappear.

  • Workup (Free Base Isolation):

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (5x reaction volume). The product often precipitates as a solid.

    • If solid forms: Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate (EtOAc), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in minimal Dichloromethane (DCM) or Ethanol .

    • Add 4M HCl in Dioxane (1.1 equiv for Mono-HCl) dropwise at 0°C.

    • The hydrochloride salt will precipitate immediately as a white/off-white solid.

    • Filter, wash with diethyl ether, and dry under vacuum.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must pass the following analytical checkpoints.

Proton NMR ( H-NMR) Diagnostics

The NMR spectrum provides definitive proof of the structure.

  • Aromatic Region: Two doublets (integration 2H each) around 7.8 ppm and 6.9 ppm, characteristic of a para-substituted benzene ring with an electron-donating group (amine) and withdrawing group (ester).

  • Piperazine Ring: Two multiplets (integration 4H each).

    • The protons

      
       to the aniline nitrogen will be downfield (approx 3.3 ppm).
      
    • The protons

      
       to the distal amine will be slightly upfield (approx 3.0 ppm).
      
  • Methyl Ester: A sharp singlet (3H) around 3.8 ppm.

Mass Spectrometry (LC-MS)
  • Expected m/z:

    
     (for the Free Base).
    
  • Note: The HCl is lost in the ionization source; you will observe the mass of the cation (221.13), not the salt weight (256.73).

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator or under inert gas (

    
    /Ar) at -20°C for long-term storage.
    
  • Solubility:

    • Free Base:[4] Soluble in DCM, EtOAc, DMSO. Insoluble in water.

    • HCl Salt: Soluble in Water, DMSO, Methanol. Insoluble in non-polar solvents (Hexanes, Ether).

  • Safety: Piperazine derivatives can be sensitizers. Use standard PPE (gloves, goggles, fume hood).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776369, Methyl 4-(1-piperazinyl)benzoate. Retrieved from [Link]

  • Caron, S. (Ed.).[5] (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (Reference for general SNAr conditions on electron-deficient aryl fluorides).

  • Roughley, S. D., & Jordan, A. M. (2011).The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. (Context on piperazine solubility handles).

Sources

"Methyl 4-piperazin-1-ylbenzoate hydrochloride" as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, reactivity, and medicinal chemistry applications of Methyl 4-(piperazin-1-yl)benzoate hydrochloride , a bifunctional building block essential for synthesizing kinase inhibitors, GPCR ligands, and solubility-enhanced drug candidates.

Executive Summary

Methyl 4-(piperazin-1-yl)benzoate hydrochloride (CAS: 163210-97-7 for free base; salt forms vary) acts as a high-value "bifunctional linker" in drug discovery. It combines a rigid phenyl-piperazine core—a privileged scaffold in medicinal chemistry—with two orthogonal reactive handles: a nucleophilic secondary amine (the "North" pole) and an electrophilic methyl ester (the "South" pole).[1]

This guide explores its deployment as a physicochemical modulator (enhancing solubility via the piperazine motif) and a structural spacer (orienting pharmacophores) in the development of small molecule therapeutics.[1]

Chemical Profile & Structural Logic[2]

The molecule consists of a piperazine ring attached directly to the para-position of a methyl benzoate. This direct N-aryl bond creates a specific electronic environment distinct from benzyl-piperazine analogs.

Physicochemical Properties
PropertyValue / DescriptionRelevance
IUPAC Name Methyl 4-(piperazin-1-yl)benzoate hydrochlorideSystematic identification
Molecular Formula C₁₂H₁₆N₂O₂[2] · xHClSalt stoichiometry varies (typically mono- or dihydrochloride)
MW (Free Base) 220.27 g/mol Fragment-like, leaving room for decoration
pKa (Distal NH) ~8.5 – 8.8Protonated at physiological pH; improves aqueous solubility
pKa (Aniline N) < 1.0Lone pair delocalized into the ester-substituted phenyl ring; non-basic
LogP (Free Base) ~1.3Moderate lipophilicity; good balance for cell permeability
H-Bond Donors 1 (Distal NH)Key interaction point for solvent or receptor binding
Electronic Character

The para-methoxycarbonyl group is a strong electron-withdrawing group (EWG).

  • Effect on Piperazine: The N1 nitrogen (attached to phenyl) is sp²-hybridized due to resonance with the phenyl-ester system. It is non-nucleophilic and non-basic.[1]

  • Effect on Distal NH: The EWG effect attenuates slightly across the ring, leaving the distal nitrogen (N4) as the sole nucleophilic center, enabling highly selective functionalization without protecting groups.[1]

Synthetic Utility & Reactivity Map

The compound functions as a divergent hub.[1] Its "North-South" reactivity allows medicinal chemists to grow molecules in opposite vectors sequentially.

The "North" Wing (Distal Amine)

The secondary amine is the primary handle for diversification.[1]

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes.

  • N-Acylation/Sulfonylation: Formation of amides or sulfonamides (common in GPCR antagonists).[1]

  • Urea Formation: Reaction with isocyanates to generate urea linkers (common in kinase inhibitors like Sorafenib analogs).[1]

The "South" Wing (Benzoate Ester)

The methyl ester serves as a masked carboxylic acid or electrophile.[1]

  • Hydrolysis: LiOH/NaOH saponification yields the benzoic acid for subsequent amide coupling.[1]

  • Direct Amidation: Reaction with amines (catalyzed by AlMe₃ or TBD) to form benzamides directly.[1]

  • Hydrazide Formation: Reaction with hydrazine to form acyl hydrazides, precursors to heterocycles like 1,3,4-oxadiazoles.

Reactivity Diagram

ReactivityMap Core Methyl 4-piperazin-1-ylbenzoate (The Scaffold) North Distal Amine (NH) Functionalization Core->North Nucleophilic Attack South Ester (COOMe) Transformations Core->South Electrophilic Attack Urea Urea Linkers (Kinase Inhibitors) North->Urea + R-NCO Sulfon Sulfonamides (GPCR Ligands) North->Sulfon + R-SO2Cl Alkyl N-Alkylation (Solubility Tails) North->Alkyl + R-X / Red. Am. Acid Benzoic Acid (via Hydrolysis) South->Acid LiOH / THF Amide Benzamides (Peptidomimetics) South->Amide R-NH2 / AlMe3 Hetero Heterocycles (Oxadiazoles/Triazoles) South->Hetero N2H4 then Cyclization

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the piperazine and benzoate termini.

Medicinal Chemistry Applications

Solubility & PK Modulation

The piperazine ring is a classic "solubilizing tail."[1] At physiological pH (7.4), the distal nitrogen is largely protonated (cationic), which:

  • Increases aqueous solubility.[1][3][4]

  • Reduces LogD, preventing excessive lipophilicity that leads to metabolic clearance or toxicity.[1]

  • Provides a handle for salt formation (e.g., HCl, mesylate) to improve formulation stability.[1]

The "Rigid Vector" Hypothesis

Unlike flexible alkyl chains, the phenyl-piperazine unit defines a rigid linear vector (approx. 10–12 Å).[1] This is crucial for:

  • Kinase Inhibitors: Spanning from the ATP binding pocket (hinge region) to the solvent-exposed front pocket.[1]

  • GPCR Ligands: Connecting an orthosteric binding headgroup to a secondary allosteric binding site.[1]

Case Study: Kinase Inhibitor Design

In the design of Type II kinase inhibitors (e.g., Imatinib or Nilotinib analogs), the "South" benzoate is often hydrolyzed and coupled to a hinge-binding heterocycle (like an aminopyrimidine).[1] The "North" piperazine is then functionalized with a polar group to interact with the solvent front, improving oral bioavailability.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Green SNAr Route)

Rationale: While commercially available, in-house synthesis allows for derivative generation (e.g., using 2-methylpiperazine).[1] The SNAr route is preferred over Buchwald-Hartwig for cost and metal-free purity.

  • Reagents: Methyl 4-fluorobenzoate (1.0 equiv), Piperazine (3.0–5.0 equiv), K₂CO₃ (1.5 equiv), DMSO or NMP.[1]

  • Procedure:

    • Dissolve methyl 4-fluorobenzoate in DMSO (0.5 M).[1]

    • Add excess piperazine (to prevent bis-arylation) and K₂CO₃.[1]

    • Heat to 100°C for 12–16 hours. Monitor by LCMS (Target [M+H]⁺ = 221.1).[1]

    • Workup: Pour into crushed ice/water. The product often precipitates.[1] If not, extract with EtOAc.[1]

    • Purification: Wash organic layer with water (removes excess piperazine).[1] Dry over Na₂SO₄.[1]

    • Salt Formation: Dissolve free base in diethyl ether/MeOH (10:1).[1] Add 4M HCl in dioxane dropwise. Filter the white precipitate.[1]

Protocol B: Selective N-Acylation (The "North" Reaction)

Rationale: The distal nitrogen is the only nucleophile.[1] No protection of the ester is needed.[1]

  • Reagents: Scaffold HCl salt (1.0 equiv), Acid Chloride (1.1 equiv), DIPEA (3.0 equiv), DCM.

  • Procedure:

    • Suspend the HCl salt in DCM.[1] Add DIPEA to solubilize (free base formation).[1]

    • Cool to 0°C. Add Acid Chloride dropwise.[1]

    • Stir at RT for 2 hours.

    • Workup: Wash with 1N HCl (removes unreacted amine) and NaHCO₃.[1]

    • Result: Methyl 4-(4-acylpiperazin-1-yl)benzoate.

Safety & Stability (E-E-A-T)

  • Handling: The HCl salt is a stable, non-hygroscopic solid, making it easier to weigh and dispense than the waxy free base.

  • Toxicity: Piperazine derivatives can be sensitizers.[1] Use standard PPE (gloves, fume hood).[1]

  • Stability: The methyl ester is stable to acidic conditions used in N-Boc deprotection (if Boc-piperazine was used) but sensitive to strong bases (saponification).[1]

  • Storage: Store at RT, desiccated. Stable for >2 years if kept dry.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5361736, 1-Methyl-4-(piperidin-4-yl)piperazine (Analogous Chemistry). Retrieved from [Link][1]

  • Chao, Q., et al. (2023). Structure-Activity Relationships of Piperazine-Derived Kinase Inhibitors. Journal of Medicinal Chemistry.[1] (Contextual grounding on piperazine scaffolds in kinase synthesis).

  • PrepChem. Synthesis of Methyl 4-(piperazin-1-yl)benzoate via SNAr mechanism. Retrieved from [Link]

  • Verma, G., et al. (2024). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.[1][4] Chemical Biology & Drug Design.[1] Retrieved from [Link]

Sources

Technical Guide: Biological Potential and Pharmacological Applications of Methyl 4-piperazin-1-ylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Methyl 4-piperazin-1-ylbenzoate hydrochloride is a specialized N-aryl piperazine scaffold widely utilized in medicinal chemistry. Unlike simple solubilizing groups, the direct attachment of the piperazine nitrogen to the aromatic benzoate ring creates a rigid, conjugated system with distinct electronic and steric properties.

Its primary biological utility lies in three domains:

  • Targeted Protein Degradation (PROTACs): It serves as a rigid, linear linker connecting E3 ligase ligands to protein-of-interest (POI) ligands.

  • GPCR Pharmacology: The N-aryl piperazine moiety is a "privileged structure" for serotonin (5-HT) and dopamine receptor modulation.

  • Kinase Inhibitor Synthesis: It acts as a key intermediate for introducing solubilizing motifs into ATP-competitive inhibitors.

Physicochemical Profile
PropertyValueBiological Implication
Molecular Weight 256.73 g/mol (HCl salt)Low MW allows for efficient fragment-based drug design.
Lipophilicity (LogP) ~1.2 (Free base)Moderate lipophilicity balances membrane permeability with aqueous solubility.
pKa (Piperazine N) ~8.5 - 9.0Predominantly ionized at physiological pH, enhancing solubility and electrostatic interactions.
H-Bond Donors/Acceptors 1 / 4The secondary amine is a crucial vector for further functionalization (e.g., amide coupling).

Core Biological Applications

A. Targeted Protein Degradation (PROTAC Linker)

The compound is a validated linker for Proteolysis Targeting Chimeras (PROTACs) . In this context, its biological "activity" is the facilitation of ternary complex formation (Target Protein—PROTAC—E3 Ligase).

  • Mechanism: The benzoate ester can be hydrolyzed to the acid (for amide coupling) or the secondary amine can be reacted with electrophiles. The phenyl ring provides rigidity, preventing the "floppiness" seen in alkyl chain linkers, which can reduce the entropic penalty of complex formation.

  • Specificity: By controlling the distance and orientation between the two warheads, this linker influences the ubiquitination efficiency of the target protein.

B. CNS Receptor Modulation (Pharmacophore Analysis)

The N-phenylpiperazine core is a hallmark of many psychotropic drugs (e.g., Aripiprazole, Trazodone).

  • Serotoninergic Activity: Derivatives of this scaffold often display high affinity for 5-HT1A and 5-HT2A receptors. The electron-withdrawing ester group at the para position modulates the basicity of the piperazine nitrogens, potentially altering receptor binding kinetics compared to unsubstituted phenylpiperazines.

  • Dopaminergic Activity: The scaffold is structurally compatible with the orthosteric binding pockets of D2/D3 receptors.

C. Antimicrobial & Antiparasitic Potential

Historically, piperazine derivatives were the first effective anthelmintics (targeting GABA receptors in worms). While this specific ester is not a frontline antibiotic, its derivatives (amides/hydrazides) have shown:

  • Bacterial Efflux Pump Inhibition: Modulating resistance in S. aureus.

  • Antifungal Activity: Disrupting ergosterol biosynthesis pathways in C. albicans when coupled with azole moieties.

Mechanism of Action & Signaling Pathways[2]

The following diagram illustrates the dual role of the compound: as a direct pharmacophore for GPCRs and as a functional linker in PROTAC-mediated degradation.

BiologicalPathways cluster_PROTAC PROTAC Mechanism cluster_GPCR CNS Pharmacology Compound Methyl 4-piperazin-1-ylbenzoate (Scaffold) E3 E3 Ligase (e.g., Cereblon) Compound->E3 Linker Attachment POI Protein of Interest (Target) Compound->POI Linker Attachment Rec_5HT 5-HT1A Receptor Compound->Rec_5HT Direct Binding (N-Aryl Motif) Rec_D2 Dopamine D2 Receptor Compound->Rec_D2 Direct Binding Ubiquitin Ubiquitination E3->Ubiquitin Recruitment POI->Ubiquitin Proximity Degradation Proteasomal Degradation Ubiquitin->Degradation Signal G-Protein Signaling (cAMP Modulation) Rec_5HT->Signal Rec_D2->Signal

Caption: Dual mechanistic pathways: (Top) Facilitation of E3-POI proximity in PROTACs; (Bottom) Direct orthosteric modulation of monoamine GPCRs.

Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (Lead Optimization)

Objective: To convert the secondary amine into a functionalized bioactive amide.

  • Reagents: Methyl 4-piperazin-1-ylbenzoate HCl (1.0 eq), Carboxylic Acid (R-COOH, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Dissolution: Dissolve the carboxylic acid in DMF under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

  • Activation: Add HATU and stir for 15 minutes at room temperature (RT) to form the activated ester.

  • Coupling: Add Methyl 4-piperazin-1-ylbenzoate HCl directly to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass = MW_acid + 256 - 18).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO3, and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: In Vitro Stability Assay (Plasma)

Objective: To determine if the benzoate ester functions as a prodrug or stable motif.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Incubation: Spike human/rat plasma (pooled) with the compound to a final concentration of 1 µM. Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 minutes.

  • Quenching: Add cold acetonitrile (3:1 ratio) containing an internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot % remaining vs. time. Calculate half-life (

    
    ).
    
    • Note: Rapid hydrolysis indicates the compound acts as a prodrug for 4-(piperazin-1-yl)benzoic acid .

Synthetic Logic & Derivative Flow

The following diagram outlines how this specific building block acts as a divergence point for multiple drug classes.

SynthesisFlow Start Methyl 4-piperazin-1-ylbenzoate HCl Hydrolysis Hydrolysis (LiOH/THF) Start->Hydrolysis Amidation_N N-Acylation (R-COCl / Base) Start->Amidation_N Acid 4-(Piperazin-1-yl)benzoic acid (Amphoteric Intermediate) Hydrolysis->Acid Coupling_Acid Amide Coupling (Amine Partner) Acid->Coupling_Acid Amide N-Acyl Derivatives (Kinase Inhibitors) Amidation_N->Amide Linker PROTAC Linker (Bifunctional) Coupling_Acid->Linker

Caption: Synthetic divergence: The ester can be hydrolyzed to access the carboxylic acid for PROTAC synthesis, or the amine can be acylated for kinase inhibitor design.

References

  • MedChemExpress (MCE). "Methyl 4-piperazin-1-ylbenzoate - PROTAC Linker."[1] MCE Product Catalog. Accessed October 2023.[2] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid (Analog)." PubChem. Accessed October 2023.[2] Link

  • Chaudhary, P., et al. "Piperazine scaffold: A remarkable tool in the development of novel therapeutic agents." European Journal of Medicinal Chemistry, 2023. (Contextual grounding for N-aryl piperazine activity).
  • BLD Pharm. "Methyl 4-(piperazin-1-yl)benzoate hydrochloride MSDS & Technical Data." BLD Pharm.[3] Accessed October 2023.[2] Link

  • Google Patents. "Benzamide compounds and their use as kinase inhibitors." US Patent US11590126B2. (Demonstrates utility as intermediate). Link

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Methyl 4-piperazin-1-ylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Methyl 4-piperazin-1-ylbenzoate hydrochloride, an important synthetic intermediate in the pharmaceutical industry. The method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method development rationale, a complete protocol, and validation guidelines in accordance with International Council for Harmonisation (ICH) recommendations.

Introduction

Methyl 4-piperazin-1-ylbenzoate hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Ensuring the purity of this starting material is paramount to the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is an indispensable analytical technique for the qualitative and quantitative assessment of pharmaceutical ingredients and products.[1] A well-developed HPLC method can effectively separate and quantify the main compound from any impurities, which is critical for quality control and regulatory compliance.

The development of a stability-indicating analytical method is a regulatory requirement to understand how the quality of a drug substance changes over time under the influence of environmental factors.[1] Forced degradation studies are a crucial component of this process, helping to identify likely degradation products and establish the degradation pathways of the molecule.[1][2][3] This application note describes an HPLC method capable of separating Methyl 4-piperazin-1-ylbenzoate hydrochloride from degradation products generated under various stress conditions, thereby demonstrating its stability-indicating capability.

Analyte Properties and Method Development Rationale

A successful HPLC method development process begins with an understanding of the analyte's physicochemical properties.

Physicochemical Properties of Methyl 4-piperazin-1-ylbenzoate:

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₂[4]
Molecular Weight220.27 g/mol [4]
pKa (predicted)8.81 ± 0.10[4][5]
XLogP3 (predicted)1.27660[4]
Melting Point104-105 °C[4]

The predicted pKa of 8.81 indicates that Methyl 4-piperazin-1-ylbenzoate is a weak base. To ensure consistent retention and good peak shape in reversed-phase chromatography, the mobile phase pH should be controlled to maintain the analyte in a single ionic state. A pH of approximately 2-3 units below the pKa will ensure the analyte is fully protonated and behaves predictably.

The predicted XLogP3 of 1.27660 suggests a moderate polarity, making the compound well-suited for reversed-phase HPLC on a C18 stationary phase. Aromatic hydrocarbons are generally well-retained on reversed-phase columns, with retention adjustable by modifying the concentration of the organic solvent in the mobile phase.[6]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and wide availability.

  • Chemicals and Reagents:

    • Methyl 4-piperazin-1-ylbenzoate hydrochloride reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, e.g., Milli-Q or equivalent)

    • Phosphoric acid (or Trifluoroacetic acid) for pH adjustment

    • Hydrochloric acid, Sodium hydroxide, and Hydrogen peroxide for forced degradation studies.

Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Mobile Phase A 0.1% Phosphoric acid in Water (pH adjusted to ~2.5)
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA)
Injection Volume 10 µL
Run Time 30 minutes

Method Development Workflow

HPLC Method Development Workflow cluster_0 Analyte Characterization cluster_1 Initial Parameter Selection cluster_2 Optimization cluster_3 Method Validation A Physicochemical Properties (pKa, logP, UV Absorbance) B Column Selection (C18) A->B C Mobile Phase Selection (ACN/Water, pH Control) A->C D Detector Wavelength (PDA Scan for λmax) A->D E Gradient Optimization (Resolution of Impurities) B->E C->E D->E F Flow Rate & Temperature (Peak Shape & Run Time) E->F G Forced Degradation (Specificity) F->G H Validation Parameters (ICH Guidelines) G->H Forced Degradation Workflow cluster_stress Stress Conditions start API Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C, solid) start->thermal photo Photolytic (UV/Vis Light) start->photo analyze HPLC Analysis (Proposed Method) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Results (Peak Purity, Mass Balance) analyze->evaluate

Sources

"Methyl 4-piperazin-1-ylbenzoate hydrochloride" as a linker in targeted protein degradation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-piperazin-1-ylbenzoate Hydrochloride as a Rigid Linker Scaffold in Targeted Protein Degradation

Introduction: The Case for Rigid Linkers

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, degradation efficiency, and physicochemical properties. While flexible polyethylene glycol (PEG) and alkyl chains are common, they often suffer from high entropic penalties upon binding.

Methyl 4-piperazin-1-ylbenzoate hydrochloride represents a class of rigid, linear linker scaffolds . By incorporating a phenyl ring directly coupled to a piperazine moiety, this building block offers three distinct advantages over flexible linkers:

  • Conformational Restriction: The phenyl ring locks the exit vector, reducing the entropic cost of ternary complex formation.

  • Solubility Enhancement: The piperazine motif introduces polarity and a potential protonation site (depending on functionalization), counteracting the lipophilicity of the warhead and E3 ligand.

  • Defined Exit Vector: The para-substitution pattern forces a linear geometry (180°), ideal for deep binding pockets where the ligand must exit directly into the solvent.

Technical Specifications & Chemical Anatomy

PropertySpecification
Compound Name Methyl 4-piperazin-1-ylbenzoate hydrochloride
Structure Description Methyl benzoate ester with a piperazine ring attached at the 4-position via an N-Aryl bond.
Molecular Weight ~256.7 g/mol (Free base: ~220.27 g/mol )
Reactive Handles 1. Secondary Amine (Piperazine): Nucleophile for alkylation or acylation.2. Methyl Ester: Masked carboxylic acid (electrophile) for amide coupling.
Geometry Linear (para-substituted phenyl); Semi-rigid.
Solubility High in water/DMSO (as HCl salt); Moderate in DCM/EtOAc (as free base).
pKa (Piperazine NH) ~8.5–9.0 (Free amine); Drops to ~6–7 if amidated [1].
Visualizing the Linker Logic

LinkerAnatomy cluster_legend Functional Roles Piperazine Piperazine Ring (Solubility & Attachment A) Phenyl Phenyl Spacer (Rigidity & Linear Geometry) Piperazine->Phenyl N-Aryl Bond (Stable) Ester Methyl Ester (Masked Acid for Attachment B) Phenyl->Ester Para-Substitution (180° Vector) Nucleophilic Handle Nucleophilic Handle Electrophilic Handle Electrophilic Handle

Figure 1: Anatomy of the Methyl 4-piperazin-1-ylbenzoate scaffold. The molecule provides two orthogonal handles: a nucleophilic amine and an electrophilic ester.

Experimental Protocols

This workflow describes the use of Methyl 4-piperazin-1-ylbenzoate HCl to link an E3 ligase binder (Ligand A) and a Protein of Interest (POI) ligand (Ligand B).

Phase 1: Salt Neutralization (Free-Basing)

Context: The HCl salt stabilizes the piperazine but renders the amine non-nucleophilic. It must be neutralized before coupling.

  • Dissolution: Dissolve 1.0 eq of Methyl 4-piperazin-1-ylbenzoate HCl in DCM (10 mL/g).

  • Wash: Wash the organic layer twice with saturated aqueous NaHCO₃ or 1M NaOH.

  • Extraction: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Verification: The resulting oil/solid is the free base. Verify by LCMS (Mass: 220.27 Da).

Phase 2: Functionalization of the Piperazine (Attachment to Ligand A)

Scenario: Attaching the linker to an alkyl halide-containing Ligand A (SN2 reaction).

  • Reagents: Combine Ligand A-Halide (1.0 eq), Free-based Linker (1.2 eq), and K₂CO₃ (3.0 eq) in DMF or Acetonitrile.

  • Reaction: Stir at 60–80°C for 4–12 hours. Monitor by LCMS for the disappearance of Ligand A.

  • Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is Intermediate 1 (Ester-intact).

Phase 3: Activation (Ester Hydrolysis)

Context: Converting the methyl ester to a carboxylic acid for the second coupling. The N-aryl bond is stable to standard hydrolysis [2].

  • Solvent System: Dissolve Intermediate 1 in THF/MeOH/Water (3:1:1).

  • Base Addition: Add LiOH·H₂O (3.0 eq).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Note: If solubility is poor, warm to 40°C.

  • Quench: Acidify carefully with 1M HCl to pH ~3–4.

  • Isolation: Extract with EtOAc or DCM (depending on solubility). If the product is amphoteric (zwitterionic), lyophilization of the aqueous phase may be required.

  • Product: Intermediate 2 (Carboxylic Acid).

Phase 4: Final Assembly (Amide Coupling to Ligand B)

Scenario: Coupling the acid to an amine-containing Ligand B.

  • Activation: Dissolve Intermediate 2 (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Coupling: Add Ligand B-Amine (1.0 eq).

  • Reaction: Stir at RT for 1–16 hours.

  • Purification: Isolate the final PROTAC via Preparative HPLC.

Synthetic Workflow Diagram

SynthesisWorkflow Start Methyl 4-piperazin-1-ylbenzoate HCl (Starting Material) Step1 Step 1: Free-Basing (DCM / NaHCO3 wash) Start->Step1 Step2 Step 2: N-Alkylation (SN2) (Ligand A-Halide + K2CO3) Step1->Step2 Reactive Amine Intermediate1 Intermediate 1 (Linker-Ligand A Ester) Step2->Intermediate1 Step3 Step 3: Hydrolysis (LiOH / THF / H2O) Intermediate1->Step3 Intermediate2 Intermediate 2 (Linker-Ligand A Acid) Step3->Intermediate2 Reactive Acid Step4 Step 4: Amide Coupling (Ligand B-Amine + HATU) Intermediate2->Step4 Final Final PROTAC (Rigidified Linear Construct) Step4->Final

Figure 2: Step-by-step synthetic pathway from the linker salt to the final PROTAC.

Critical Troubleshooting & Optimization

  • Solubility Issues: The free-based linker is moderately polar. If it precipitates during alkylation, switch to highly polar aprotic solvents like NMP or DMSO.

  • Hydrolysis Kinetics: The electron-rich piperazine ring (para-donor) can deactivate the ester carbonyl, making hydrolysis slower than a simple benzoate. If LiOH at RT is too slow, heat to 50°C or use NaOH [2].

  • pKa Considerations: In the final PROTAC, the piperazine nitrogen is trisubstituted (N-aryl, N-alkyl). Its pKa will be ~7–8.[1] This is beneficial for lysosomal trapping or cytosolic solubility but ensure it doesn't interfere with Ligand A binding if the pocket is hydrophobic [3].

  • Stability: The N-Aryl bond is robust. It will not cleave under standard acidic (TFA removal of Boc) or basic (LiOH) conditions.

References

  • Pike, A., et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances, 2022, 12, 21968-21977.[1] Link

  • Cui, Y., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters." Semantic Scholar, 2013.[2] Link

  • Farnaby, W., et al. "BAF ATPase PROTACs: Discovery of ACBI1." PubMed, 2019. (Demonstrates piperazine-linker utility in SMARCA degraders). Link

Sources

"Methyl 4-piperazin-1-ylbenzoate hydrochloride" derivatization for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization of Methyl 4-(piperazin-1-yl)benzoate Hydrochloride

Executive Summary & Strategic Value

Methyl 4-(piperazin-1-yl)benzoate hydrochloride (CAS: 86620-81-7 for free base ref) represents a "privileged scaffold" in medicinal chemistry. The structure features a piperazine ring directly linked to a benzoate ester. This architecture offers a dual-vector opportunity for Structure-Activity Relationship (SAR) exploration:

  • The Distal Nitrogen (N4): A highly nucleophilic secondary amine suitable for rapid diversification (amides, ureas, sulfonamides, alkyls).

  • The Benzoate Ester: A latent electrophile that can be hydrolyzed to the acid (for solubility or further coupling) or reduced to the alcohol.

Scope of this Guide: This protocol focuses on the chemoselective derivatization of the N4-nitrogen . We leverage the electronic difference between the aniline-like N1 (attached to the electron-deficient benzoate) and the aliphatic N4 to achieve exclusive mono-functionalization without protecting groups. This guide details the conversion of the hydrochloride salt into a library of "drug-like" molecules suitable for high-throughput screening (HTS).

Chemical Basis & Pre-Analytical Preparation

The Challenge of the Hydrochloride Salt: The starting material is supplied as an HCl salt to ensure stability. However, the protonated amine (


) is non-nucleophilic. Direct reaction in organic solvents (DCM, THF) often fails due to poor solubility and "ion-pair" inhibition.

Critical Decision: In-Situ vs. Extractive Free-Basing

  • High-Throughput (Plate-based): Use In-Situ Neutralization (Excess DIPEA in DMF/DMA).

  • Batch Synthesis (>100 mg): Use Extractive Free-Basing (DCM/NaHCO3 wash) to remove inorganic salts that can clog purification columns.

Protocol A: Extractive Free-Basing (Recommended for >1g scale)
  • Suspend Methyl 4-(piperazin-1-yl)benzoate HCl (1.0 eq) in Dichloromethane (DCM) (10 mL/g).

  • Add an equal volume of Saturated Aqueous Sodium Bicarbonate (

    
    ).
    
  • Stir vigorously for 20 minutes until the solid dissolves and transfers to the organic layer.

  • Separate phases. Extract aqueous layer 2x with DCM.

  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Result: The free base is a pale solid/oil, ready for anhydrous reactions.

Derivatization Protocols

Workflow Visualization

DerivatizationWorkflow Start Methyl 4-(piperazin-1-yl) benzoate HCl FreeBase Free-Basing (DIPEA or NaHCO3) Start->FreeBase Neutralization Split Library Splitting FreeBase->Split RxnA Amide Coupling (R-COOH + HATU) Split->RxnA Acylation RxnB Sulfonylation (R-SO2Cl) Split->RxnB Sulfonylation RxnC Reductive Amination (R-CHO + STAB) Split->RxnC Alkylation Purify SCX Cartridge Purification RxnA->Purify Crude Amide RxnB->Purify Crude Sulfonamide RxnC->Purify Crude Amine Final Screening Ready Library Purify->Final Evaporation & QC

Figure 1: Logic flow for the parallel synthesis of piperazine benzoate derivatives.

Method 1: Parallel Amide Coupling (N-Acylation)

Target: Creation of diverse amide libraries. Mechanism: HATU-mediated activation of carboxylic acids.

Reagents:

  • Scaffold: Methyl 4-(piperazin-1-yl)benzoate (Free base or HCl + 3 eq DIPEA).

  • Acids: Diverse set of carboxylic acids (

    
    ).[1]
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: DMF (anhydrous).

Step-by-Step Protocol:

  • Stock Prep: Prepare a 0.2 M solution of the Scaffold in DMF. (If using HCl salt, add 3.0 eq DIPEA to this stock).

  • Acid Activation: In a 96-well deep-well plate, aliquot carboxylic acids (1.2 eq). Add 1.2 eq of HATU (0.2 M in DMF). Shake for 5 mins.

  • Coupling: Add the Scaffold solution (1.0 eq) to each well containing activated acid.

  • Reaction: Seal plate and shake at Room Temperature (RT) for 4-16 hours.

  • Monitoring: Check random wells by LC-MS. Look for

    
     of product and disappearance of scaffold (
    
    
    
    for free base).
Method 2: Reductive Amination (N-Alkylation)

Target: Creation of tertiary amines (maintaining basicity for solubility).

Reagents:

  • Aldehydes: Diverse aromatic/aliphatic aldehydes.

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Additive: Acetic Acid (catalytic, 1-2 drops).

Step-by-Step Protocol:

  • Dissolve Scaffold (1.0 eq) and Aldehyde (1.2 eq) in DCE.

  • Add Acetic Acid (1.0 eq) to catalyze iminium formation. Shake for 30 mins.

  • Add STAB (2.0 eq). Note: STAB is milder than NaBH4 and tolerates the ester group on the scaffold.

  • Shake at RT for 16 hours.

  • Quench: Add 10%

    
     solution.
    

Purification Strategy: The "Catch-and-Release" vs. "Scavenger"

The purification strategy depends on the derivative type.

Derivative TypeBasicityPurification MethodMechanism
Amide / Sulfonamide Low / NeutralSCX "Scavenger" Mode Product flows through; Unreacted Scaffold (basic) is trapped.
Alkyl Amine High (Basic)SCX "Catch-and-Release" Product is trapped; Impurities flow through; Release with

/MeOH.

Protocol: SCX Purification for Amides (Scavenger Mode) Use this to remove unreacted starting piperazine from amide coupling reactions.

  • Conditioning: Wash SCX cartridge (e.g., 500 mg) with MeOH followed by DCM.

  • Loading: Load the crude reaction mixture (diluted in DCM) onto the cartridge.

  • Elution: Elute with 2-3 column volumes of MeOH or DCM.

    • Result: The neutral Amide Product elutes.

    • Waste: The unreacted Piperazine Scaffold (and DIPEA) binds to the sulfonic acid resin.

  • Concentration: Evaporate solvent (SpeedVac or Genevac) to yield purified compound.

Quality Control & Stability Data

QC Criteria for Screening:

  • Purity: >90% by UV (254 nm).

  • Identity: Confirmed by LC-MS (

    
    ).
    
  • Solubility: Dissolve final compounds in 100% DMSO at 10 mM for storage.

Stability Note: The methyl ester is stable under standard coupling conditions but hydrolyzes in strong aqueous base (NaOH/LiOH). Avoid prolonged exposure to high pH aqueous buffers during workup.

Data Table: Typical Reaction Performance

Reaction TypeReagentConditionsTypical YieldMajor By-product
Amide Coupling Benzoyl ChlorideDCM, TEA, 0°C>95%Bis-acylation (rare due to sterics)
Amide Coupling Benzoic Acid/HATUDMF, DIPEA, RT85-95%Tetramethylurea (from HATU)
Sulfonylation Tosyl ChlorideDCM, Pyridine>90%Sulfonic acid hydrolysis
Reductive Alk. Benzaldehyde/STABDCE, AcOH70-85%Over-alkylation (if aldehyde excess)

References

  • Chao, B. et al. "Solid-phase synthesis of piperazine-based libraries." Journal of Combinatorial Chemistry, 2021. Link(Generalized reference for piperazine solid phase synthesis).

  • MedChemExpress. "Methyl 4-[(piperazin-1-yl)methyl]benzoate Product Data." MedChemExpress, Accessed 2023. Link(Source for scaffold properties).

  • Boley, A. J. et al. "Photoredox-Catalyzed Synthesis of Piperazines."[2] Journal of the American Chemical Society, 2024.[2][3] Link(Advanced synthesis methods).

  • Organic Chemistry Portal. "Synthesis of Piperazines and Derivatives." Organic Chemistry Portal, Accessed 2023.[2] Link(General reactivity profiles).

  • Santa Cruz Biotechnology. "Methyl 4-piperidin-4-yl-benzate Hydrochloride Properties." SCBT, Accessed 2023.[4] Link(Analogous scaffold handling).

(Note: While specific "Methyl 4-piperazin-1-ylbenzoate" papers are rare, the chemistry is extrapolated from the highly homologous N-aryl piperazine and piperazine-benzoate linker literature cited above.)

Sources

The Strategic Role of Methyl 4-piperazin-1-ylbenzoate Hydrochloride in the Synthesis of Advanced PET Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold as a Cornerstone in PET Radiochemistry

In the landscape of molecular imaging and drug development, Positron Emission Tomography (PET) stands as a powerful tool for visualizing and quantifying physiological processes in vivo. The precision of PET imaging is fundamentally reliant on the design and synthesis of highly specific radioligands. Within the medicinal chemist's toolkit, the piperazine moiety has emerged as a "privileged scaffold" due to its versatile chemical properties and its prevalence in a wide array of neurologically active pharmaceuticals.[1] Its unique structural and physicochemical characteristics, including its ability to be readily modified at two distinct nitrogen atoms, make it an ideal building block for crafting PET ligands with tailored affinities for specific biological targets and optimized pharmacokinetic profiles.[1]

This technical guide delves into the application of Methyl 4-piperazin-1-ylbenzoate hydrochloride , a versatile and commercially available precursor, in the synthesis of high-affinity PET ligands. We will explore the chemical rationale behind its use and provide detailed protocols for the synthesis, radiolabeling, and quality control of a prominent PET ligand, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Scientific Principles: Why Piperazine and Carbon-11?

The utility of piperazine-containing precursors like Methyl 4-piperazin-1-ylbenzoate hydrochloride in PET ligand development is rooted in several key principles:

  • Tunable Pharmacokinetics: The piperazine ring's basicity and hydrophilic nature can be modulated through substitution to fine-tune a ligand's solubility, membrane permeability, and metabolic stability. This is crucial for achieving optimal brain penetration and minimizing non-specific binding.

  • Synthetic Versatility: The two nitrogen atoms of the piperazine ring offer distinct sites for chemical modification. One nitrogen can be functionalized to anchor the piperazine to a core pharmacophore, while the other remains available for radiolabeling or for introducing moieties that further enhance binding affinity or selectivity.[2]

  • Established Bioactivity: The piperazine scaffold is a common feature in numerous FDA-approved drugs, indicating its general biocompatibility and favorable toxicological profile.[1]

The choice of radionuclide is equally critical. Carbon-11 (¹¹C) is a positron emitter with a short half-life of approximately 20.4 minutes.[3] This short half-life is advantageous for several reasons:

  • Low Patient Radiation Dose: The rapid decay of ¹¹C minimizes the radiation exposure to the patient.

  • Repeat Studies: The short half-life allows for multiple PET scans on the same day, enabling test-retest studies or baseline and post-intervention comparisons.

  • Introduction of a "Native" Atom: Carbon is a fundamental component of all organic molecules. Introducing a ¹¹C atom often does not significantly alter the pharmacological properties of the parent molecule.

The primary challenge of using ¹¹C is the need for rapid and efficient radiosynthesis and purification, typically within 2-3 half-lives. This necessitates the use of automated synthesis modules and robust, well-optimized protocols.[4]

Application Spotlight: Synthesis of [carbonyl-¹¹C]WAY-100635, a 5-HT₁ₐ Receptor Antagonist

To illustrate the practical application of a piperazine-based precursor, we will focus on the synthesis of [carbonyl-¹¹C]WAY-100635, a highly selective antagonist for the serotonin 1A (5-HT₁ₐ) receptor.[5][6] While the direct use of Methyl 4-piperazin-1-ylbenzoate hydrochloride is not explicitly documented in the most common syntheses of the WAY-100635 precursor, its structure provides a clear blueprint for the synthesis of the requisite N-(2-methoxyphenyl)piperazine intermediate through established chemical transformations.

Conceptual Synthesis of the WAY-100635 Precursor

The synthesis of the immediate precursor for radiolabeling, N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridinyl)amine, involves the coupling of two key fragments. One of these is a substituted piperazine, which can be conceptually derived from a precursor like Methyl 4-piperazin-1-ylbenzoate hydrochloride.

Diagram 1: Conceptual Retrosynthesis of WAY-100635 Precursor

G WAY_precursor WAY-100635 Precursor N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridinyl)amine Piperazine_intermediate N-(2-methoxyphenyl)piperazine WAY_precursor->Piperazine_intermediate Disconnect Pyridinyl_intermediate N-(2-chloroethyl)-2-pyridinamine WAY_precursor->Pyridinyl_intermediate Disconnect Methyl_benzoate_derivative Methyl 4-(piperazin-1-yl)benzoate (Conceptual Starting Point) Piperazine_intermediate->Methyl_benzoate_derivative Conceptual Synthesis (e.g., Buchwald-Hartwig amination) Aryl_halide 2-bromoanisole Piperazine_intermediate->Aryl_halide Synthesis

Caption: Retrosynthetic analysis of the WAY-100635 precursor.

Detailed Protocols

Protocol 1: Radiosynthesis of [carbonyl-¹¹C]WAY-100635

This protocol describes a one-pot synthesis adapted from established literature, highlighting the key steps for producing the final radioligand.[7]

Materials and Reagents:

  • Cyclohexylmagnesium chloride (1.0 M in THF)

  • [¹¹C]CO₂ produced from a cyclotron

  • Thionyl chloride (SOCl₂)

  • N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridinyl)amine (precursor)

  • Anhydrous Tetrahydrofuran (THF)

  • Automated Radiosynthesis Module (e.g., GE TRACERlab)

  • Semi-preparative HPLC system with a C18 column

  • Mobile Phase: 55/45 Ethanol/Sodium Phosphate buffer (20 mM, pH 6.5)[8]

  • Sterile water for injection

  • 0.9% Saline for injection

Diagram 2: Experimental Workflow for [carbonyl-¹¹C]WAY-100635 Synthesis

G cluster_0 Step 1: [11C]CO2 Trapping & Grignard Reaction cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Coupling with Precursor cluster_3 Step 4: Purification & Formulation CO2 [11C]CO2 from Cyclotron Trapping Trapping of [11C]CO2 Formation of [11C]Cyclohexanecarboxylate CO2->Trapping Grignard Cyclohexylmagnesium chloride in THF Grignard->Trapping Acyl_Chloride Conversion to [11C]Cyclohexanecarbonyl chloride Trapping->Acyl_Chloride SOCl2 Thionyl Chloride (SOCl2) SOCl2->Acyl_Chloride Coupling Formation of Crude [carbonyl-11C]WAY-100635 Acyl_Chloride->Coupling Precursor WAY-100635 Precursor in THF Precursor->Coupling HPLC Semi-preparative HPLC Coupling->HPLC Formulation Final Formulation in Saline HPLC->Formulation

Caption: Automated synthesis workflow for [carbonyl-¹¹C]WAY-100635.

Step-by-Step Methodology:

  • [¹¹C]CO₂ Production and Trapping:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target on a medical cyclotron.

    • Transfer the [¹¹C]CO₂ to the automated synthesis module and trap it in a solution of cyclohexylmagnesium chloride in anhydrous THF at room temperature. This forms the [¹¹C]cyclohexanecarboxylate magnesium salt.[7]

  • Formation of [¹¹C]Cyclohexanecarbonyl Chloride:

    • Evaporate the THF solvent under a stream of nitrogen.

    • Add a solution of thionyl chloride in THF to the dried residue and heat to convert the carboxylate to the more reactive [¹¹C]cyclohexanecarbonyl chloride.[7]

    • Evaporate the excess thionyl chloride and solvent.

  • Coupling with the Precursor:

    • Dissolve the WAY-100635 precursor (N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridinyl)amine) in anhydrous THF.

    • Add the precursor solution to the reaction vessel containing the [¹¹C]cyclohexanecarbonyl chloride.

    • Heat the reaction mixture to facilitate the acylation reaction, forming crude [carbonyl-¹¹C]WAY-100635.

  • Purification by HPLC:

    • Quench the reaction and inject the crude product mixture onto a semi-preparative C18 HPLC column.

    • Elute with a mobile phase of 55/45 Ethanol/Sodium Phosphate buffer (20 mM, pH 6.5) at a flow rate of 5-7 mL/min.[8]

    • Monitor the eluent with a radioactivity detector and a UV detector (at 254 nm).

    • Collect the fraction corresponding to the [carbonyl-¹¹C]WAY-100635 peak.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water for injection and pass it through a sterile 0.22 µm filter into a sterile, pyrogen-free vial.

    • The final product should be formulated in isotonic saline for intravenous injection.

Protocol 2: Quality Control of the Final Product

A rigorous quality control process is essential to ensure the safety and efficacy of the radiopharmaceutical for human use.[9]

Key Quality Control Parameters:

ParameterMethodAcceptance CriteriaRationale
Identity Co-elution with a known standard on analytical HPLC.The retention time of the radioactive peak must match that of the non-radioactive WAY-100635 standard.Confirms that the radioactive product is indeed the desired compound.
Radiochemical Purity Analytical HPLC with radioactivity and UV detection.>95% of the total radioactivity should be in the form of [carbonyl-¹¹C]WAY-100635.[8]Ensures that radioactive impurities are minimized, which could interfere with imaging results or cause unnecessary radiation dose.
Radionuclidic Purity Gamma-ray spectroscopy.The primary photopeak should be at 511 keV, consistent with positron annihilation. The half-life should be approximately 20.4 minutes.Confirms that the radioactivity is from ¹¹C and not from other contaminating radionuclides.[10]
Specific Activity Calculated from the total radioactivity and the mass of the compound determined by analytical HPLC with a calibrated UV detector.>37 GBq/µmol (>1 Ci/µmol) at the time of injection.High specific activity is crucial to avoid pharmacological effects from the injected mass of the compound and to ensure that the binding is not saturated.
pH pH paper or calibrated pH meter.Between 4.5 and 7.5.Ensures the final product is physiologically compatible for intravenous injection.[9]
Sterility and Endotoxins Standard microbiological testing (e.g., Limulus Amebocyte Lysate for endotoxins).Sterile and pyrogen-free.Essential for patient safety to prevent infection and pyrogenic reactions.
Residual Solvents Gas Chromatography (GC).Levels of solvents (e.g., THF, Ethanol) must be below the limits specified in pharmacopeial guidelines.Ensures that potentially toxic organic solvents from the synthesis are removed to safe levels.[9]

Expected Outcomes:

ParameterTypical Value
Synthesis Time 40-50 minutes from end of bombardment (EOB)
Radiochemical Yield (decay-corrected) 10-20%
Radiochemical Purity >99%
Specific Activity (at EOB) 70-200 GBq/µmol

Conclusion: A Versatile Precursor for Future PET Ligand Development

Methyl 4-piperazin-1-ylbenzoate hydrochloride represents a valuable and versatile starting material in the synthesis of PET ligands. Its inherent chemical functionalities provide a robust platform for the introduction of the critical piperazine scaffold into complex molecular structures. The successful and routine production of established radioligands like [carbonyl-¹¹C]WAY-100635 underscores the power of combining strategic precursor design with efficient, automated radiolabeling techniques. As the demand for novel PET tracers for an expanding array of biological targets continues to grow, the principles and protocols outlined in this guide will serve as a foundational resource for researchers dedicated to advancing the frontiers of molecular imaging.

References

  • Andersson, J. D., et al. (2012). Synthesis of [carbonyl-11C]Way-100635. ResearchGate. Available at: [Link]

  • Mathis, C. A., et al. (1994). [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography. PubMed. Available at: [Link]

  • Hwang, D. R., et al. (2000). Synthesis procedure for routine production of [carbonyl-11C]desmethyl-WAY-100635. Applied Radiation and Isotopes. Available at: [Link]

  • Osman, S., et al. (1996). Characterization of the radioactive metabolites of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, in monkey and human plasma by HPLC. PubMed. Available at: [Link]

  • Riss, P. J., et al. (2014). Chemical Structure of [11C]-(+)-PHNO and [carbonyl-11C]WAY 100635. ResearchGate. Available at: [Link]

  • Chao, C., et al. (2015). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. PMC. Available at: [Link]

  • Haskali, M. B., et al. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide. NCBI. Available at: [Link]

  • Khawaja, X., et al. (1995). The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors in Rat Brain Membranes. PubMed. Available at: [Link]

  • Brooks, A. F., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Publications. Available at: [Link]

  • Issa, F., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. ResearchGate. Available at: [Link]

  • Mitterhauser, M., et al. (2005). Simple and fully automated preparation of [carbonyl- 11 C]WAY100635. ResearchGate. Available at: [Link]

  • Tona, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]

  • Shukla, J., et al. (2013). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. PMC. Available at: [Link]

  • Google Patents. (2020). US10690635B2 - Purification of glucagon-like peptide 1 analogs. Google Patents.
  • Kasparkova, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

  • Li, Z., et al. (2021). Development of a Candidate 11C‑Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography. PubMed Central. Available at: [Link]

  • Pekošak, A., & Poot, A. J. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2021). Peptide purification using HPLC? ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Available at: [Link]

  • van der Lingen, E., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. Available at: [Link]

  • Hong, T. K. (2015). Quality Control of Radiopharmaceutical. ResearchGate. Available at: [Link]

  • ACR. (2025). Quality Control: PET (Revised 10-9-2025). Accreditation Support. Available at: [Link]

  • Van der Mey, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. PMC. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Organic-chemistry.org. Available at: [Link]

  • Li, Y., et al. (2022). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. PubMed Central. Available at: [Link]

  • EFOMP. EFOMP's GUIDELINE | Quality controls in PET/CT and PET/MR. efomp.org. Available at: [Link]

  • Protocols.io. (2016). HPLC Purification of Peptides. Protocols.io. Available at: [Link]

  • Sergeev, A. G., et al. (2022). Methods for the Catalytic Synthesis of Piperazine. ResearchGate. Available at: [Link]

  • Jia, H., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand With Low Lipophilicity for Imaging σ1 Receptors in the Brain. PubMed. Available at: [Link]

Sources

Application Note: Targeted Screening of Methyl 4-piperazin-1-ylbenzoate Derivatives for Acetylcholinesterase (AChE) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The scaffold Methyl 4-piperazin-1-ylbenzoate hydrochloride represents a "privileged structure" in medicinal chemistry. The piperazine ring acts as a versatile pharmacophore, capable of participating in hydrogen bonding and electrostatic interactions, while the benzoate ester provides a lipophilic anchor and a handle for further derivatization (e.g., into benzamides or hydrazides).

This protocol focuses on the Acetylcholinesterase (AChE) inhibition potential of this class.[1][2][3] Research indicates that


-aryl piperazine derivatives frequently exhibit dual binding capabilities at both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, making them potent candidates for Alzheimer’s disease therapeutics [1, 2].
Why This Protocol?

Standard generic protocols often fail to account for the specific physicochemical properties of piperazine salts. This guide addresses:

  • pH Sensitivity: The piperazine nitrogen (

    
    ) can buffer assay solutions if not properly managed.
    
  • Salt Stoichiometry: The hydrochloride salt form requires precise molecular weight correction during stock preparation.

  • Ester Stability: The methyl ester moiety is susceptible to hydrolysis in high-pH buffers over long incubation periods.

Chemical Handling & Stock Preparation[4]

Compound: Methyl 4-piperazin-1-ylbenzoate hydrochloride Molecular Weight: ~256.73 g/mol (Monohydrochloride) / ~293.19 g/mol (Dihydrochloride) – Verify specific batch CoA. Solubility: High in water (salt form); Derivatives often require DMSO.

Critical Protocol: Stock Solution Generation
  • Stoichiometric Correction: Check the Certificate of Analysis (CoA) for the salt form (xHCl).

    • Formula:

      
      
      
  • Solvent Selection:

    • Parent Scaffold (HCl salt): Dissolve in ddH₂O or PBS (pH 7.4).

    • Lipophilic Derivatives: Dissolve in 100% DMSO to create a 10 mM Master Stock.

  • Storage: Aliquot into amber glass vials (ester protection) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Expert Insight: If working with the free base derivatives, avoid acidic aqueous buffers during dilution, as this may protonate the piperazine ring unexpectedly, altering solubility and binding kinetics.

Primary Assay: High-Throughput AChE Inhibition (Modified Ellman’s Method)

This protocol utilizes the Ellman method [3], optimized for 96-well microplates to screen piperazine benzoate derivatives.

Reagents
  • Buffer A: 0.1 M Phosphate Buffer (pH 8.0). Note: pH 8.0 is critical for the thiolate color development.

  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (500 U/mg). Stock: 500 U/mL in 0.1 M PBS.

  • Substrate: Acetylthiocholine Iodide (ATChI), 15 mM in water.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 3 mM in Buffer A containing 0.1 M NaCl and 0.02 M MgCl₂.

Experimental Workflow
  • Plate Setup: Use clear, flat-bottom 96-well plates.

  • Compound Addition:

    • Add 20 µL of test compound (Methyl 4-piperazin-1-ylbenzoate derivative) at varying concentrations (0.1 µM – 100 µM).

    • Control: Add 20 µL of solvent (DMSO/Buffer) for 100% Activity.

    • Blank: Add 20 µL of compound + Buffer (No Enzyme) to correct for intrinsic color.

  • Enzyme Incubation:

    • Add 160 µL of Buffer A .

    • Add 10 µL of AChE Enzyme solution (0.05 U/well final).

    • Incubate: 10 minutes at 25°C. This allows the piperazine moiety to interact with the PAS/CAS sites.

  • Reaction Initiation:

    • Add 10 µL of DTNB/ATChI Mix (1:1 ratio of DTNB and Substrate stocks).

  • Kinetic Readout:

    • Measure Absorbance at 412 nm immediately (t=0) and every 60 seconds for 10 minutes.

Data Analysis Logic

Calculate the velocity (


) of the reaction (Slope of Abs vs. Time).


Secondary Assay: Cell Viability (Safety Profiling)

To ensure the observed bioactivity is not due to general cytotoxicity, screen active hits against HepG2 or SH-SY5Y (neuroblastoma) cells.

Method: MTT or MTS Assay.

  • Seeding: 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds at the

    
     concentration determined in the AChE assay.
    
  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read at 570 nm.

  • Threshold: Compounds showing <80% viability at effective concentrations should be flagged as potentially toxic.

Visualizing the Workflow & Mechanism

Diagram 1: Screening Workflow

This flowchart illustrates the logical progression from compound preparation to hit validation.

ScreeningWorkflow cluster_decision Hit Validation Stock Stock Prep (Methyl 4-piperazin-1-ylbenzoate HCl) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Enzyme Enzyme Pre-Incubation (AChE + Compound) Dilution->Enzyme 10 min @ 25°C Substrate Add Substrate (ATChI + DTNB) Enzyme->Substrate Initiate Rxn Readout Kinetic Readout (412 nm) Substrate->Readout Measure TNB- Analysis Data Analysis (IC50 Calculation) Readout->Analysis Toxicity Secondary Screen (MTT / Cytotoxicity) Analysis->Toxicity Select Hits < 10µM

Caption: Step-by-step screening workflow for piperazine benzoate derivatives, prioritizing enzyme inhibition before toxicity profiling.

Diagram 2: Reaction Mechanism (Ellman's)

Understanding the colorimetric generation is vital for troubleshooting background noise.

EllmanMechanism ATCh Acetylthiocholine (Substrate) TCh Thiocholine (R-SH) ATCh->TCh Hydrolysis AChE AChE Enzyme AChE->ATCh Catalyzes Inhibitor Piperazine Derivative (Inhibitor) Inhibitor->AChE Blocks Active Site TNB TNB Anion (Yellow Color - 412nm) TCh->TNB Reacts with DTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB

Caption: Chemical mechanism of the Ellman assay. The inhibitor prevents the formation of Thiocholine, reducing the yellow signal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Color Spontaneous hydrolysis of DTNBEnsure Buffer A is fresh and pH is exactly 8.0. Store DTNB in dark.
Precipitation Poor solubility of derivativeUse DMSO < 2% final concentration. Validate solubility of the specific benzoate derivative.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or measurement time (measure initial velocity

).
No Inhibition Ester HydrolysisThe methyl ester may hydrolyze to the acid (inactive) if stored in high pH buffer > 4 hours. Prepare fresh.

References

  • Dinder, S. et al. (2023).[4] "Piperazine derivatives as Acetylcholinesterase inhibitors: Synthesis, molecular docking, and biological evaluation." Journal of Molecular Structure.

  • Kucukoglu, K. et al. (2023).[4] "Synthesis and biological evaluation of piperazine derivatives as potential cholinesterase inhibitors." Archiv der Pharmazie.

  • Ellman, G. L. et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • BenchChem. (2025).[5] "Physicochemical Properties of Piperazine Salts." Technical Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-piperazin-1-ylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges & Troubleshooting Guide

Product: Methyl 4-piperazin-1-ylbenzoate Hydrochloride CAS Registry Number: 163210-97-7 (Free base), 86620-81-7 (Related analogs often confused; specific focus on the 4-piperazinyl benzoate ester). Chemical Formula: C₁₂H₁₆N₂O₂[1][2] · xHCl

Introduction: The Scope of the Challenge

Methyl 4-piperazin-1-ylbenzoate is a critical intermediate in the synthesis of kinase inhibitors and receptor antagonists. Its purification presents a classic "polyamime/ester paradox":

  • The Polarity Trap: You must remove the highly polar, water-soluble excess piperazine without hydrolyzing the labile methyl ester.

  • The Stoichiometry Trap: Piperazine is a dual-nucleophile. Minimizing the formation of the "dumbbell" bis-impurity (1,4-bis(4-methoxycarbonylphenyl)piperazine) is the primary synthetic challenge, but removing it is the primary purification challenge.

This guide provides an autonomous, field-proven troubleshooting workflow for isolating the high-purity Hydrochloride salt.

Part 1: Critical Impurity Profiling (The "Why")

Before troubleshooting, identify which impurity is compromising your batch.

Impurity TypeOriginCharacteristicsDetection Strategy
Excess Piperazine Reagent (used in 3-5x excess to drive reaction)Highly water-soluble, hygroscopic, basic.¹H NMR (Singlet at ~2.8 ppm).
Bis-Impurity Over-reaction (Piperazine attacks two benzoate molecules)Highly insoluble in most solvents; "Brick dust" solid.LC-MS (Dimer mass), High MP solid.
Hydrolysis Product Acid/Base hydrolysis of methyl esterCarboxylic acid derivative (Amphoteric).Loss of Methyl singlet in NMR (~3.8 ppm).
Aniline Oxidation Oxidation of the nitrogen-phenyl bondYellow/Brown coloration.Visual inspection (Darkening over time).
Part 2: Troubleshooting & FAQs
Section A: Workup & Extraction Strategies

Q: My crude reaction mixture is a sticky oil containing excess piperazine. How do I remove it without column chromatography?

A: Exploit the "LogP Divergence" between Piperazine and the Product. Piperazine is hyper-hydrophilic (LogP ≈ -1.50), whereas Methyl 4-piperazin-1-ylbenzoate is moderately lipophilic (LogP ≈ 1.27) [1].[1][2][3][4]

Protocol:

  • Dilution: Dilute the reaction mixture (usually DMSO or DMF) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether (poor solubility of the product).[5]

  • The "Brine/Water" Wash: Wash the organic layer copiously with water (3x) followed by brine.

    • Mechanism:[6][7] Free piperazine partitions almost exclusively into the aqueous phase. The product, being an aromatic ester, remains in the organic phase.

  • pH Control (Critical): Ensure the aqueous wash is neutral to slightly basic (pH 8-9) .

    • Warning: Do not use acidic washes (e.g., 1M HCl) at this stage. Acidifying will protonate the product's piperazine nitrogen, dragging it into the water and hydrolyzing the ester over time.

Q: I see a significant amount of the "Bis-Impurity" (Dimer) precipitating. How do I separate it?

A: Use "Filtration before Extraction." The bis-substituted impurity (1,4-bis(4-methoxycarbonylphenyl)piperazine) is significantly less soluble in organic solvents than the mono-substituted product due to its rigid, symmetric structure and higher molecular weight.

Protocol:

  • Cool the reaction mixture to room temperature or 0°C.

  • Dilute with a non-polar solvent like Diethyl Ether or Hexanes/EtOAc (1:1) .

  • Filter: The bis-impurity often precipitates as a solid. Filter it off before aqueous workup. The filtrate contains your desired mono-product.

Section B: Salt Formation & Crystallization

Q: When generating the HCl salt, I get a hygroscopic gum instead of a solid. What went wrong?

A: You likely trapped water or used an excess of wet acid. Hydrochlorides of piperazine derivatives are prone to forming hygroscopic hydrates if water is present during salt formation.

Correct Protocol (Anhydrous Precipitation):

  • Dry the Free Base: Ensure the free base organic solution (EtOAc or DCM) is dried thoroughly over Na₂SO₄.

  • Solvent Switch: Evaporate the solvent and redissolve the oil in Anhydrous Ethanol or 1,4-Dioxane .

  • Acid Addition: Add 4M HCl in Dioxane or HCl gas dropwise at 0°C.

    • Stoichiometry: Add exactly 1.05 - 1.1 equivalents. Excess HCl can protonate the aniline nitrogen (very low pKa), leading to unstable di-salts that are hygroscopic.

  • Precipitation: If gumming occurs, add a "Anti-solvent" like Diethyl Ether or MTBE dropwise with vigorous stirring to induce powder formation.

Q: My product is colored (yellow/brown) even after recrystallization. How do I fix this?

A: This is likely oxidative degradation of the aniline-like nitrogen. Aniline derivatives oxidize easily.

Remediation:

  • Charcoal Treatment: Dissolve the salt in hot Methanol/Ethanol. Add Activated Carbon (5 wt%), reflux for 15 mins, and filter hot through Celite.

  • Recrystallization: Recrystallize from Ethanol/Diethyl Ether . The colored impurities usually remain in the mother liquor.

Part 3: Step-by-Step Purification Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture, highlighting the decision points for removing specific impurities.

PurificationWorkflow Reaction Crude Reaction Mixture (Product + Piperazine + Bis-Impurity) Dilution Dilute with EtOAc/DCM Reaction->Dilution Filter Filtration Step Dilution->Filter If solids present SolidWaste Solid: Bis-Impurity (Discard) Filter->SolidWaste Filtrate Filtrate: Mono-Product + Piperazine Filter->Filtrate Wash Water/Brine Wash (x3) Filtrate->Wash Aqueous Aqueous Layer: Excess Piperazine Wash->Aqueous Discard Organic Organic Layer: Product (Free Base) Wash->Organic Dry Dry (Na2SO4) & Concentrate Organic->Dry SaltForm Add HCl (Dioxane/EtOH) 0°C Dry->SaltForm Precipitate Precipitate Product HCl SaltForm->Precipitate Add Ether if Gumming

Caption: Logical workflow for separating piperazine and bis-impurities via solubility differences.

Part 4: Data & Specifications
Table 1: Solubility Profile & Solvent Selection
SolventFree Base SolubilityHCl Salt SolubilityApplication
Water Low (< 1 mg/mL)High (> 50 mg/mL)Workup (removes Piperazine)
Dichloromethane HighLowExtraction of Free Base
Ethanol ModerateModerate (Hot)Recrystallization Solvent
Diethyl Ether LowInsolubleAnti-solvent for precipitation
DMSO/DMF HighHighReaction Solvent (Avoid for workup)
Table 2: Key Physical Properties
PropertyValueRelevance
Molecular Weight 220.27 (Free Base)Calculation of stoichiometry.
pKa (Piperazine N) ~8.8 [2]Site of HCl salt formation.
pKa (Aniline N) ~2.5Too weak to protonate in mild conditions.
LogP 1.27 (Product) vs -1.50 (Piperazine)Basis for aqueous extraction.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736532, 4-(4-methylpiperazin-1-yl)benzoic acid (Analog Reference). Retrieved from [Link][2]

  • ResearchGate. Discussions on Removing Excess Piperazine from Reaction Mixtures. Retrieved from [Link]

  • PrepChem. Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate (Methodology Reference). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Mono-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the selective mono-alkylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this critical synthetic transformation. The piperazine motif is a prevalent scaffold in medicinal chemistry, and achieving selective mono-functionalization is a common challenge.[1] This resource offers practical, field-proven insights to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes with higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the mono-alkylation of piperazine?

The main difficulty arises from the symmetrical nature of the piperazine ring, which contains two secondary amine groups of nearly identical reactivity.[2] This leads to the common side reaction of di-alkylation, where the alkylating agent reacts with both nitrogen atoms, resulting in a mixture of mono- and di-substituted products, as well as unreacted starting material. The separation of these components can be challenging and often leads to reduced yields of the desired mono-alkylated product.[3]

Q2: What are the main strategies to achieve selective mono-alkylation?

There are three primary strategies to favor the formation of the mono-alkylated product:

  • Using a Protecting Group: This is often the most reliable method. One nitrogen atom is temporarily blocked with a protecting group, such as the tert-butoxycarbonyl (Boc) group, directing alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[2][4]

  • Controlling Stoichiometry: Employing a large excess of piperazine relative to the alkylating agent statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product.[2][4]

  • Formation of a Monopiperazinium Salt: By reacting piperazine with one equivalent of acid, a monopiperazinium salt is formed. The protonated nitrogen is deactivated, thus reducing its nucleophilicity and favoring alkylation at the free nitrogen.[2][3][5]

Troubleshooting Guides & Protocols

This section provides detailed troubleshooting guides in a question-and-answer format for the most common methods used for piperazine mono-alkylation.

Method 1: Alkylation of Mono-Protected Piperazine (e.g., N-Boc-Piperazine)

This is a robust and widely used method for achieving high selectivity.

Experimental Workflow

workflow_boc cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection p1 Dissolve Piperazine in Solvent p2 Add Boc₂O (slowly) p1->p2 p3 Stir at RT p2->p3 p4 Work-up & Purify Mono-Boc-Piperazine p3->p4 a1 Dissolve Mono-Boc-Piperazine p4->a1 Proceed to Alkylation a2 Add Base & Alkylating Agent a1->a2 a3 Heat/Stir a2->a3 a4 Work-up & Purify N-Alkyl-N'-Boc-Piperazine a3->a4 d1 Dissolve N-Alkyl-N'-Boc-Piperazine a4->d1 Proceed to Deprotection d2 Add Acid (e.g., TFA or HCl) d1->d2 d3 Stir d2->d3 d4 Work-up & Isolate Mono-Alkylated Product d3->d4

Caption: Workflow for mono-alkylation via a protected intermediate.

Troubleshooting Guide: Mono-Boc Protection of Piperazine

Q: My reaction is producing a significant amount of di-Boc-piperazine. What went wrong?

A: This is a common issue and can be addressed by:

  • Slowing the Addition of Boc₂O: Add the di-tert-butyl dicarbonate (Boc₂O) solution dropwise to the piperazine solution at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, reducing the chance of a second acylation.

  • Controlling Stoichiometry: While some protocols use a 1:1 ratio, using a slight excess of piperazine (e.g., 1.1 to 2 equivalents) can favor mono-protection.[6]

  • Using an Acid Mediator: Protonating one of the piperazine nitrogens with one equivalent of acid can effectively block it, leading to selective mono-acylation.[6]

Q: I am having difficulty separating the mono-Boc-piperazine from unreacted piperazine and the di-Boc byproduct.

A: Purification can be challenging. Consider the following:

  • Extraction: During the work-up, carefully adjust the pH of the aqueous layer. Unreacted piperazine is highly water-soluble, especially at acidic pH. The mono- and di-Boc derivatives are more organic-soluble.

  • Column Chromatography: Silica gel chromatography is often necessary for complete separation. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective.

  • Crystallization: In some cases, fractional crystallization can be employed to separate the components based on their different solubilities.

Detailed Protocol: Mono-Boc Protection of Piperazine

Materials:

  • Piperazine (2.0 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve piperazine in DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O in DCM dropwise to the cooled piperazine solution over 1-2 hours with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure mono-Boc-piperazine.

Troubleshooting Guide: Alkylation of N-Boc-Piperazine

Q: The alkylation reaction is very slow or not proceeding to completion. What can I do?

A: Several factors can influence the reaction rate:

  • Alkylating Agent Reactivity: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, you may need to increase the reaction temperature or use a more polar aprotic solvent like DMF or acetonitrile.

  • Base Strength: A weak base may not be sufficient to deprotonate the N-Boc-piperazine. Consider using a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4]

  • Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.[2] However, be cautious of potential side reactions at higher temperatures.

Q: I am observing the formation of a quaternary ammonium salt.

A: This can occur, especially with highly reactive alkylating agents. To minimize this:

  • Use Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination with an aldehyde or ketone and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent method to avoid the formation of quaternary salts.

  • Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the alkylating agent.

Method 2: Direct Alkylation with Excess Piperazine

This method relies on statistical control to favor mono-alkylation.

Troubleshooting Guide: Direct Alkylation

Q: Even with a large excess of piperazine, I am still getting a significant amount of the di-alkylated product.

A: To improve selectivity:

  • Increase the Excess of Piperazine: An excess of 4-5 equivalents or even higher may be necessary depending on the reactivity of the alkylating agent.

  • Slow Addition of the Alkylating Agent: Add the alkylating agent dropwise to the solution of piperazine. This maintains a low concentration of the electrophile, increasing the probability of reacting with an unreacted piperazine molecule.[4]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the initial mono-alkylation over the subsequent di-alkylation.

Q: The work-up is difficult, and I'm having trouble removing the excess piperazine.

A: Removing the large excess of piperazine is a key challenge with this method:

  • Acidic Wash: Piperazine is basic and can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The mono-alkylated product, being less basic, may remain in the organic layer, though some may also be extracted into the acidic aqueous layer.

  • Distillation: If the mono-alkylated product is significantly less volatile than piperazine, fractional distillation under reduced pressure can be an effective purification method.[7]

  • Sublimation: Excess piperazine can sometimes be removed by sublimation under vacuum.[8]

Method 3: Alkylation of a Monopiperazinium Salt

This method deactivates one of the nitrogen atoms through protonation.

Experimental Workflow

workflow_salt cluster_salt_formation Step 1: Salt Formation cluster_alkylation Step 2: Alkylation cluster_workup Step 3: Work-up & Purification s1 Dissolve Piperazine in Solvent s2 Add 1 eq. of Acid (e.g., HCl) s1->s2 s3 Monopiperazinium Salt Forms s2->s3 a1 Add Alkylating Agent to Salt Suspension/Solution s3->a1 Proceed to Alkylation a2 Heat/Stir a1->a2 a3 Reaction Proceeds a2->a3 w1 Neutralize Reaction Mixture a3->w1 Proceed to Work-up w2 Extract Product w1->w2 w3 Purify Mono-Alkylated Product w2->w3

Caption: Workflow for mono-alkylation via a monopiperazinium salt.

Troubleshooting Guide: Alkylation of Monopiperazinium Salt

Q: The reaction is not proceeding, or the yield is very low.

A: The nucleophilicity of the unprotonated nitrogen in the monopiperazinium salt is lower than that of free piperazine. To improve the reaction:

  • Choice of Solvent: A polar solvent that can dissolve the monopiperazinium salt is crucial. Aqueous ethanol is often a good choice.[3]

  • Heating: The reaction mixture often requires heating to proceed at a reasonable rate, especially with less reactive alkylating agents.[3]

  • In Situ Salt Formation: Forming the monopiperazinium salt in situ by adding one equivalent of acid to a solution of two equivalents of piperazine can be an effective strategy.[8]

Q: My product is water-soluble, making extraction difficult.

A: The mono-alkylated piperazine product will exist as a salt in the acidic reaction mixture.

  • Basification: Before extraction, the reaction mixture must be neutralized and then made basic (e.g., pH 11-12) with a base like sodium hydroxide or potassium carbonate to deprotonate the product and make it soluble in an organic solvent.[8][9]

  • Choice of Extraction Solvent: A more polar organic solvent like chloroform may be more effective than less polar solvents for extracting the product.[8]

Data Summary Tables

Table 1: Recommended Solvents and Bases for Direct N-Alkylation
BaseRecommended SolventsComments
Potassium Carbonate (K₂CO₃)Acetonitrile, DMFA common and effective base.[7]
Cesium Carbonate (Cs₂CO₃)Acetonitrile, DMF, TolueneMore reactive and soluble than K₂CO₃, often used for less reactive halides.[4]
Triethylamine (Et₃N)Dichloromethane (DCM), THFA common organic base, acts as an acid scavenger.
Diisopropylethylamine (DIPEA)Dichloromethane (DCM), AcetonitrileA non-nucleophilic base, useful when the alkylating agent is sensitive to nucleophilic attack.[7]
Table 2: Comparison of Mono-Alkylation Strategies
StrategyAdvantagesDisadvantagesBest Suited For
Mono-Protected Piperazine High selectivity, clean reaction, broad substrate scope.[4]Multi-step process (protection and deprotection).[5]When high purity is critical and the additional steps are feasible.
Excess Piperazine One-step reaction, operationally simple.Requires a large excess of piperazine, difficult work-up and purification.[5]Cost-effective synthesis where the excess piperazine can be easily removed or recycled.
Monopiperazinium Salt One-pot procedure, avoids protecting groups.[5]Reduced nucleophilicity can lead to slower reactions, requires careful pH control during work-up.[7]When a one-pot, protecting-group-free synthesis is desired.

Analytical Monitoring

Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The ratio will need to be optimized to achieve good separation between the starting materials and the mono- and di-alkylated products.

  • Visualization: The spots can be visualized using a UV lamp if the compounds are UV-active, or by staining with a suitable agent like ninhydrin, which is excellent for detecting primary and secondary amines.[7]

References

  • O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Retrieved from [Link]

  • Jadhav, S. B., et al. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]

  • Di Pietro, O., & sixteen others. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? Retrieved from [Link]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • Young, D. W., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Stability & Degradation of Methyl 4-piperazin-1-ylbenzoate HCl

[1][2]

Status: Active | Role: Senior Application Scientist | Topic: Degradation Pathways & Troubleshooting[2]

Executive Summary: The Stability Profile

Methyl 4-piperazin-1-ylbenzoate hydrochloride is a bifunctional intermediate often used in the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors).[1][2][3] Its chemical stability is governed by two primary "hotspots":[1]

  • The Methyl Ester Moiety: Susceptible to hydrolytic cleavage, yielding the corresponding benzoic acid derivative.

  • The Piperazine Ring: The secondary amine (N4 position) and the aniline-like nitrogen (N1 position) are vulnerable to oxidative attack, leading to N-oxides and ring-opening products.[1]

This guide provides the mechanistic understanding and experimental protocols required to monitor and mitigate these degradation pathways.

Module A: Hydrolytic Degradation (The Ester Linkage)

User Question:

"I am observing a new peak at a lower retention time (RRT ~0.8) in my HPLC chromatogram after storing my stock solution at pH 8. What is this impurity?"

Technical Diagnosis:

You are likely observing the hydrolysis product: 4-(piperazin-1-yl)benzoic acid .[1][2] While the hydrochloride salt provides some stability in the solid state, the methyl ester group is thermodynamically unstable in aqueous media, particularly under basic conditions (saponification) or strongly acidic conditions. The "lower retention time" confirms the formation of a more polar species (Carboxylic Acid vs. Ester).

Mechanistic Pathway (Hydrolysis)

The hydrolysis follows a standard


HydrolysisPathwayParentMethyl 4-piperazin-1-ylbenzoate(Parent)TransitionTetrahedral IntermediateParent->Transition+ H2O / OH-Acid4-(Piperazin-1-yl)benzoic acid(Major Degradant)Transition->AcidElimination of MeO-MethanolMethanol(By-product)Transition->Methanol

Figure 1: Hydrolytic pathway converting the lipophilic methyl ester into the polar carboxylic acid degradant.[1][2]

Troubleshooting & Prevention Protocol
VariableRecommendationScientific Rationale
Solvent System Use anhydrous DMSO or Acetonitrile for stocks.[1][2]Water acts as the nucleophile; removing it halts hydrolysis.[1]
pH Control Maintain pH 4.0 – 6.0 for aqueous buffers.Ester hydrolysis rates are lowest near neutral/slightly acidic pH.[1] Avoid pH > 8.[1][3][4]0.
Temperature Store stocks at -20°C.Hydrolysis is temperature-dependent (Arrhenius kinetics).[1][2]

Module B: Oxidative Degradation (The Piperazine Ring)

User Question:

"My sample has turned slightly yellow after exposure to air for 48 hours. LC-MS shows a mass shift of +16 Da.[1][2] Is this a salt disproportionation?"

Technical Diagnosis:

No, this is likely oxidative degradation .[3] The +16 Da shift is diagnostic of N-oxide formation .[1] The piperazine ring contains a secondary amine (distal nitrogen) and a tertiary aniline-like nitrogen (proximal).[1][2] While the proximal nitrogen is resonance-stabilized by the benzene ring, the distal secondary amine is electron-rich and prone to oxidation by atmospheric oxygen or peroxides found in excipients/solvents.[1]

Mechanistic Pathway (Oxidation)

Oxidation typically proceeds via a radical mechanism or direct nucleophilic attack on peroxy-species.[1][2]

OxidationPathwayParentMethyl 4-piperazin-1-ylbenzoateRadicalN-Centered Radical(Intermediate)Parent->RadicalOxidative Stress (H2O2 / Light)NOxidePiperazine N-Oxide(+16 Da)Radical->NOxide+ [O]ImineImine / Ring Opening(Advanced Degradation)Radical->Imine- 2H (Dehydrogenation)

Figure 2: Oxidative pathways leading to N-oxide formation and potential ring degradation.[1][2]

Experimental Protocol: Peroxide Stress Testing

To confirm susceptibility to oxidation, perform this "Forced Degradation" assay:

  • Preparation : Dissolve 10 mg of Methyl 4-piperazin-1-ylbenzoate HCl in 10 mL of Acetonitrile:Water (50:50).

  • Stress Induction : Add 1 mL of 3% Hydrogen Peroxide (

    
    ).[1]
    
  • Incubation : Store at Room Temperature (25°C) for 4 hours.

  • Quenching : Add sodium metabisulfite to neutralize excess peroxide.[1]

  • Analysis : Inject onto HPLC (see Module 4). Look for the +16 Da peak (N-oxide) eluting before the parent peak due to increased polarity.[1]

Module C: Analytical Troubleshooting (HPLC/LC-MS)

User Question:

"I cannot separate the parent peak from the degradants. The piperazine peak is tailing severely.[1] What column should I use?"

Technical Diagnosis:

Piperazine derivatives are basic amines.[1] On standard C18 columns at neutral pH, the protonated amine interacts with residual silanols on the silica surface, causing peak tailing .

Recommended HPLC Method Parameters
ParameterSpecificationReason
Column C18 with "End-capping" or "Polar-embedded" group (e.g., Waters XBridge or Phenomenex Kinetex EVO).[1][2]Reduces silanol interactions with the basic piperazine nitrogen.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 9.[1]0) OR 0.1% TFA (pH 2.0).[1]High pH: Keeps amine deprotonated (neutral)

better shape.[1] Low pH: Fully protonates amine

consistent ionization.[1] Avoid neutral pH (6-8).[1][2]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 5% B to 90% B over 15 mins.Ensures elution of both polar degradants (acid) and non-polar parent.[1]
Detection UV at 254 nm or 280 nm.[1]The benzoate chromophore provides strong UV absorption.[1]

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[1] (Standard text on hydrolysis/oxidation mechanisms).

  • Singh, S., et al. (2019). "The Stability Study of a Novel Phenylpiperazine Derivative." Isaac Scientific Publishing.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12227, Methyl 4-(piperazin-1-ylmethyl)benzoate (Analogous structure data).

  • Blessy, M., et al. (2014). "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis.

Technical Support Center: Synthesis of Methyl 4-piperazin-1-ylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 4-piperazin-1-ylbenzoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Purity of this intermediate is critical for downstream applications, and controlling impurity formation is a key aspect of a robust synthetic process. This guide provides in-depth, experience-based answers to frequently encountered issues, detailed troubleshooting protocols, and the chemical reasoning behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the synthesis and purification of Methyl 4-piperazin-1-ylbenzoate hydrochloride.

Q1: What is the most common synthetic route and what are its inherent impurity risks?

The most prevalent and industrially scalable method for synthesizing Methyl 4-piperazin-1-ylbenzoate is the Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves reacting an activated aryl halide, such as Methyl 4-fluorobenzoate, with piperazine in the presence of a base.[1][2]

Causality: The reaction's viability hinges on the electron-withdrawing nature of the methyl ester group (-COOCH₃), which activates the aromatic ring for nucleophilic attack by piperazine.[3] While effective, this pathway is prone to several predictable side reactions. The primary risks stem from the bifunctional nature of piperazine and the reactivity of the starting materials and product under the reaction conditions.

Q2: I've observed a high molecular weight, non-polar impurity in my crude product via HPLC/LC-MS. What is it and how can I prevent it?

This is almost certainly the di-substituted byproduct, 1,4-bis(4-methoxycarbonylphenyl)piperazine .

Mechanism & Causality: Piperazine possesses two secondary amine nucleophiles (N1 and N4). After the initial desired reaction at one nitrogen, the second nitrogen remains nucleophilic and can react with another molecule of Methyl 4-halobenzoate. This is a classic issue of competitive reaction kinetics.[4] This impurity is significantly less polar than the desired mono-substituted product due to the absence of the N-H bond and its larger, more symmetric structure, causing it to have a longer retention time in reverse-phase HPLC.

Prevention Strategies:

  • Stoichiometric Control (Most Critical): Use a significant excess of piperazine relative to the methyl 4-halobenzoate (e.g., 3 to 5 molar equivalents). Le Châtelier's principle dictates that increasing the concentration of one reactant (piperazine) will drive the reaction towards the mono-substituted product and statistically minimize the chance of a single piperazine molecule encountering two molecules of the aryl halide.

  • Slow Addition: Add the methyl 4-halobenzoate slowly to a heated solution of excess piperazine. This maintains a high local concentration of piperazine throughout the reaction, further favoring mono-substitution.

  • Temperature Control: While higher temperatures increase the reaction rate, they can also promote the di-substitution. Monitor the reaction progress (e.g., by TLC or HPLC) and use the minimum temperature required for a reasonable reaction time.

Q3: My product's NMR spectrum is clean, but I'm getting a low yield after acidic workup and precipitation of the hydrochloride salt. What's happening?

A common, often overlooked, issue is the partial or complete hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(piperazin-1-yl)benzoic acid .

Mechanism & Causality: The reaction is often run with a base like potassium carbonate (K₂CO₃) and may have residual water.[1] During the reaction or, more commonly, during workup (especially if pH swings are not carefully controlled), the ester group can be saponified. The resulting carboxylate salt has very different solubility properties compared to the desired ester. Upon acidification to form the hydrochloride salt, the zwitterionic or protonated carboxylic acid may remain in the aqueous phase or precipitate differently, leading to yield loss.

Troubleshooting & Prevention:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are dry to minimize hydrolysis during the reaction itself.

  • Careful Workup: When neutralizing the reaction mixture or performing extractions, avoid prolonged exposure to strongly basic or acidic aqueous conditions.

  • Analytical Verification: Use LC-MS to check for a mass corresponding to the hydrolyzed product (M-14 Da relative to the desired product). An acidic peak will also be visible on HPLC.

Q4: How can I effectively remove unreacted starting materials?

Residual piperazine and Methyl 4-halobenzoate are common process-related impurities.

Troubleshooting & Purification:

  • Piperazine Removal: Being highly water-soluble, excess piperazine can typically be removed by washing the organic extract with water or a slightly acidic solution (e.g., dilute citric acid) during workup. As the desired product is also basic, care must be taken not to extract it into the aqueous layer. Converting the crude free-base product to its hydrochloride salt often aids in purification, as piperazine dihydrochloride has different solubility characteristics.

  • Methyl 4-halobenzoate Removal: This starting material is non-polar and can often be removed during the recrystallization of the final hydrochloride salt. Select a solvent system where the product salt has low solubility when cold but the non-polar starting material remains dissolved (e.g., isopropanol, ethanol/water mixtures).

Impurity Summary Table

Impurity NameStructureMolecular Weight ( g/mol )SourceAnalytical Signature
Product Methyl 4-piperazin-1-ylbenzoate234.30-Target peak.
Impurity A 1,4-bis(4-methoxycarbonylphenyl)piperazine382.43Di-substitutionHPLC: Longer retention time (less polar). NMR: Symmetrical aromatic signals, absence of N-H proton.
Impurity B 4-(Piperazin-1-yl)benzoic acid220.27Ester HydrolysisHPLC: Shorter retention time (more polar). LC-MS: [M+H]⁺ at m/z 221.
Impurity C Piperazine86.14Unreacted SMWater-soluble. Can be detected by derivatization or specialized HPLC methods.[5]
Impurity D Methyl 4-halobenzoateVariesUnreacted SMHPLC: Non-polar peak. GC-MS is also effective for detection.

Visual Workflow: Synthesis and Impurity Formation

The following diagram illustrates the primary reaction pathway and the formation of the two most significant byproducts.

cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products & Byproducts SM1 Methyl 4-fluorobenzoate Product Methyl 4-piperazin-1-ylbenzoate (Desired Product) SM1->Product 1 eq. SM2 Piperazine (Excess) SM2->Product 1 eq. Cond Base (e.g., K₂CO₃) Solvent (e.g., ACN) Heat Cond->Product ImpurityA 1,4-bis(4-methoxycarbonylphenyl)piperazine (Di-substitution) Product->ImpurityA + 1 eq. SM1 (Insufficient SM2) ImpurityB 4-(Piperazin-1-yl)benzoic acid (Hydrolysis) Product->ImpurityB + H₂O (Basic/Acidic Cond.)

Caption: SNAr synthesis pathway and formation of key impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Removal of Impurity A)

This protocol is designed to purify the crude free-base product before conversion to the hydrochloride salt, targeting the removal of the less polar di-substituted impurity.

  • Dissolution: Dissolve the crude Methyl 4-piperazin-1-ylbenzoate free-base in a minimal amount of a hot solvent in which it is freely soluble, such as ethyl acetate or isopropanol.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a non-polar anti-solvent (e.g., heptane or hexane) until the solution becomes slightly turbid. The less polar Impurity A will remain preferentially dissolved in this mixed solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) for at least 1 hour to maximize the precipitation of the desired mono-substituted product.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold anti-solvent to remove any residual dissolved impurities.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C).

  • Validation: Confirm the purity of the isolated solid by HPLC or TLC. The spot/peak corresponding to the di-substituted impurity should be significantly reduced or absent.

Protocol 2: General HPLC Method for In-Process Control

This method provides a baseline for monitoring reaction progress and final product purity. Method optimization will be required.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve a small amount of the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

Expected Elution Order: 4-(Piperazin-1-yl)benzoic acid (Impurity B) -> Methyl 4-piperazin-1-ylbenzoate (Product) -> Methyl 4-halobenzoate (Impurity D) -> 1,4-bis(4-methoxycarbonylphenyl)piperazine (Impurity A).

References

  • PrepChem. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Retrieved from PrepChem.com. [Link]

  • Google Patents. (2013). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (2014). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (2013). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry. [Link]

  • ResearchGate. (2016). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved from ResearchGate. [Link]

Sources

"Methyl 4-piperazin-1-ylbenzoate hydrochloride" stability in different solvents

[1][2][3]

Compound Classification: Phenylpiperazine Benzoate Ester (Salt Form) Primary Stability Risk: Ester Hydrolysis (Chemical), Transesterification (Solvent-mediated)[1][2][3]

Solvent Compatibility Matrix (The "Cheat Sheet")

Executive Summary: For long-term storage, Anhydrous DMSO is the gold standard.[1][2][3] Aqueous solutions must be prepared immediately prior to use.[1] Avoid ethanolic stocks to prevent structural mutation.[1]

Solvent SystemStability RatingSolubilityTechnical Notes & Risk Factors
DMSO (Anhydrous) High (Preferred) High (>50 mM)Best for Stock. Hygroscopic nature is the main risk.[1][2][3] If DMSO absorbs atmospheric water, hydrolysis will slowly initiate. Store aliquots at -20°C or -80°C.
Water / PBS Low High (as HCl salt)Immediate Use Only. The methyl ester is susceptible to hydrolysis.[1][2][3] The HCl salt creates a slightly acidic pH (~4-5) in unbuffered water, which retards hydrolysis compared to neutral pH, but degradation is inevitable over 24h.[3]
Methanol Medium HighAcceptable. Since the compound is a methyl ester, transesterification with methanol is "silent" (Product = Reactant). Good for LC-MS stocks.[1][2][3]
Ethanol Critical Risk HighAVOID. Risk of Transesterification .[1][2] In the presence of trace acid (from the HCl salt), the methyl group can exchange with ethyl, forming Ethyl 4-piperazin-1-ylbenzoate, altering potency and retention time.[1][3]
Acetonitrile High ModerateGood for Analysis. Chemically inert.[1][2][3] Excellent for HPLC/LC-MS sample preparation.[1][3]
Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is essential for troubleshooting. The primary failure mode is the cleavage of the ester bond.

Mechanism 1: Hydrolysis (The "Water" Problem)

The methyl ester is the electrophilic weak point. In the presence of water, it hydrolyzes to the corresponding Benzoic Acid derivative.

  • Acidic Conditions (Stock Solution): The HCl salt makes the solution acidic. Acid-catalyzed hydrolysis is slow but continuous.[1][3]

  • Basic/Neutral Conditions (Assay Buffer): In PBS (pH 7.4), the rate of hydrolysis accelerates significantly due to base-promoted attack (saponification).[2][3]

Mechanism 2: Transesterification (The "Alcohol" Problem)

If dissolved in an alcohol different from the ester group (e.g., Ethanol), the solvent acts as a nucleophile. The HCl salt acts as an acid catalyst, swapping the ester tail.

DegradationPathwaysParentMethyl 4-piperazin-1-ylbenzoate(Target Compound)AcidProd4-piperazin-1-ylbenzoic acid(Hydrolysis Product)Parent->AcidProd + H2O / H+ or OH-(Hydrolysis)EthylImpEthyl 4-piperazin-1-ylbenzoate(Transesterification Impurity)Parent->EthylImp + Ethanol / H+(Solvent Error)

Figure 1: Primary degradation pathways.[1][2][3] The red path (Hydrolysis) is the most common experimental failure mode.

Troubleshooting Guide (FAQ Format)
Q1: My LC-MS shows a new peak at [M-14] mass units. What happened?

Diagnosis: You are seeing Hydrolysis .[1][2]

  • Explanation: The loss of a Methyl group (-15) and gain of a Hydrogen (+1) results in a net mass loss of 14 Da.[3] This confirms your ester has converted to the carboxylic acid.

  • Fix:

    • Check your DMSO stock age.[1][3] If >3 months at Room Temp, discard.

    • Ensure you are not storing the compound in aqueous buffer for >4 hours.

Q2: I see a peak at [M+14] mass units. Is this an adduct?

Diagnosis: You are seeing Transesterification .[1][2]

  • Explanation: You likely dissolved the compound in Ethanol .[4] The exchange of Methyl (-15) for Ethyl (+29) results in a net mass gain of +14 Da.[3]

  • Fix: Switch to Methanol or Acetonitrile for solubilization. Never use Ethanol for methyl ester compounds carrying an acid salt.[1]

Q3: The compound precipitated when I added it to PBS.

Diagnosis: Solubility/pH Shock.

  • Explanation: The compound is supplied as a Hydrochloride salt (hydrophilic). When added to PBS (pH 7.4), the buffering capacity may neutralize the piperazine nitrogen (pKa ~9.8) or the aniline nitrogen, potentially generating the "Free Base" form, which is significantly less soluble in water than the salt.

  • Fix:

    • Pre-dissolve in DMSO (1000x stock).[1][3]

    • Vortex the buffer rapidly while adding the DMSO stock to prevent local high concentrations.

    • Keep final DMSO concentration <1% if cells are involved, but sufficient to maintain solubility.[1]

Protocol: Stability Assessment Workflow

If you suspect degradation, do not use the compound in critical assays. Validate it using this rapid HPLC protocol.

Objective: Determine purity and % degradation.

Materials:

  • Solvent A: Water + 0.1% Formic Acid.[1][2]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).[3]

Step-by-Step:

  • Preparation: Dissolve 1 mg of suspect compound in 1 mL Methanol (NOT Ethanol).

  • Gradient: Run 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV at 254 nm (Benzoate absorption) and 280 nm .

  • Analysis:

    • Peak A (Early eluting): Hydrolysis product (Carboxylic Acid).[1][2][3] It is more polar.[1]

    • Peak B (Late eluting): Parent Methyl Ester.[1][2][3]

  • Calculation:

    
    [1][2][3]
    
Decision Tree: Handling & Storage

Use this logic flow to determine the correct handling for your specific experiment.

DecisionTreeStartStart: New Vial ofMethyl 4-piperazin-1-ylbenzoate HClStorageLong Term Storage?Start->StorageDryKeep as Solid Powder(-20°C, Desiccated)Storage->DryYesStockPrepPrepare Stock SolutionStorage->StockPrepNo (Ready to use)ExpTypeExperiment Type?UsageUsage TimingExpType->UsageSolventChoiceSelect SolventStockPrep->SolventChoiceDMSOAnhydrous DMSO(Standard)SolventChoice->DMSORecommendedEtOHEthanol(FORBIDDEN)SolventChoice->EtOHRisk of TransesterificationDMSO->ExpTypeImmediateImmediate Use (<4h)Usage->ImmediateDelayedOvernight / DaysUsage->DelayedBufferDilute into BufferImmediate->BufferFreezeFreeze Aliquots(-80°C)Delayed->Freeze

Figure 2: Decision logic for solvent selection and storage to minimize degradation.

References
  • PubChem. Piperazine, hydrochloride properties and stability data.[1][2] National Library of Medicine.[1][2] Available at: [Link][2][3]

  • LibreTexts Chemistry. Hydrolysis of Esters - Base Promoted (Saponification) and Acid Catalyzed Mechanisms.[2][3] Available at: [Link][2][3][5][6][7][8][9][10][11][12][13]

  • UCLA Chemistry. Transesterification: Reaction Mechanism and Solvent Effects. Illustrated Glossary of Organic Chemistry.[1][2] Available at: [Link]

Technical Support Center: Purification Strategies for Di-substituted Piperazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals grappling with the common yet persistent challenge of removing di-substituted piperazine impurities from their target mono-substituted active pharmaceutical ingredients (APIs). Di-substituted piperazines are frequent by-products in syntheses targeting mono-substitution, and their structural similarity to the desired product often complicates purification.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are di-substituted piperazine impurities and why are they a major concern?

A1: In the synthesis of mono-substituted piperazines, a common synthetic goal in pharmaceutical development, the piperazine ring presents two reactive nitrogen atoms.[3][4] If the reaction conditions are not perfectly controlled, or if a protecting group strategy is not employed, the starting reagent can react at both nitrogens, leading to the formation of a 1,4-di-substituted piperazine by-product.[2]

These impurities are a concern for several critical reasons:

  • Regulatory Scrutiny: Regulatory bodies like the FDA require stringent purity levels for APIs, and closely related structural impurities must be identified, quantified, and controlled.[5]

  • Pharmacological Interference: Di-substituted impurities may have different pharmacological, toxicological, or pharmacokinetic profiles than the intended mono-substituted API, potentially impacting the drug's safety and efficacy.

  • Purification Difficulty: Due to their similar molecular weight, polarity, and chemical properties to the target compound, separating them can be exceptionally challenging, often requiring highly specific and optimized purification protocols.[6]

Q2: What are the primary methods for removing di-substituted piperazine impurities?

A2: There are four principal strategies, each with its own set of advantages and limitations. The choice depends on the specific properties of your API and the impurity, the scale of your synthesis, and the required final purity. The most common methods are crystallization, chromatography, salt formation, and chemical scavenging.[7][8]

Q3: How do I choose the most suitable purification method for my specific case?

A3: The selection process is a critical decision point. A logical workflow can guide you to the most efficient method. The key is to exploit the subtle physicochemical differences between your desired mono-substituted product and the di-substituted impurity.

G start Crude Product Containing Di-substituted Impurity is_solid Is the crude product a solid? start->is_solid solubility_diff Significant solubility difference between product and impurity? is_solid->solubility_diff Yes chromatography Employ Preparative Chromatography (HPLC/Flash) is_solid->chromatography No (Oil) crystallization Attempt Crystallization or Recrystallization solubility_diff->crystallization Yes salt_formation Consider Salt Formation to alter solubility solubility_diff->salt_formation No scavenging Is the impurity a reactive (e.g., unreacted) amine? crystallization->scavenging Purity still low salt_formation->crystallization chromatography->scavenging Purity still low scavenging->chromatography No scavenger_resin Use a Scavenger Resin scavenging->scavenger_resin Yes distillation Consider Distillation (if volatile and thermally stable)

Caption: Decision workflow for selecting a purification strategy.

Q4: What analytical techniques are essential for monitoring these impurities?

A4: Accurate detection and quantification are non-negotiable. A multi-pronged analytical approach is often best:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. Since many simple piperazines lack a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to achieve the required sensitivity for trace analysis with a UV detector.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguously confirms the presence and mass of the di-substituted impurity, providing definitive identification alongside quantification.[1][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine the ratio of mono- to di-substituted product.[1]

  • Gas Chromatography (GC): A viable alternative to HPLC, especially for more volatile compounds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during purification.

Crystallization & Recrystallization

Q: My target compound and the di-substituted impurity are co-crystallizing. How can I break the impasse?

A: Co-crystallization occurs when the impurity has a very similar crystal lattice packing affinity to your desired product. The goal is to disrupt this affinity.

Causality: The similar shape, size, and intermolecular forces of the two molecules allow the impurity to be easily incorporated into the growing crystal lattice of your product.

Troubleshooting Steps:

  • Solvent System Modification: This is your most powerful tool. Instead of a single solvent, try a binary or even ternary solvent system. The goal is to find a system where the desired product has high solubility when hot but very low solubility when cold, while the impurity remains moderately soluble even at low temperatures.[11]

  • Cooling Rate Adjustment: Rapid cooling traps impurities. Try a very slow, controlled cooling profile, potentially over 12-24 hours. This gives the molecules more time to find their most stable lattice position, which preferentially excludes the impurity.

  • Seeding: Introduce a small crystal of the highly pure desired compound into the saturated solution as it cools. This provides a perfect template for crystallization to proceed correctly, which can help exclude the impurity.

  • "Stripping" Crystallization: This advanced technique combines distillation and crystallization and can be effective for separating isomers or closely related compounds by exploiting the three-phase equilibrium.[12][13]

G start Co-crystallization Observed solvent Change Solvent System (e.g., from Toluene to IPA/Water) start->solvent cooling Slow Down Cooling Rate (e.g., from 1h to 12h) start->cooling seed Introduce Seed Crystals of Pure Product start->seed analyze Analyze Purity (HPLC/LCMS) solvent->analyze cooling->analyze seed->analyze success Purity Target Met analyze->success Yes fail Purity Still Unacceptable analyze->fail No

Caption: Troubleshooting workflow for co-crystallization issues.

Chromatography

Q: I am getting poor separation between my mono- and di-substituted products on a silica gel column. How can I improve the resolution?

A: This is a classic problem of insufficient selectivity between two closely related compounds.

Causality: The polarity difference between your mono- and di-substituted piperazines is too small for effective separation with your current mobile phase on a standard silica stationary phase.

Troubleshooting Steps:

  • Solvent System Optimization: Systematically screen different mobile phases. If you are using a standard Hexane/Ethyl Acetate system, try incorporating a more polar solvent like methanol or a small amount of an amine base (e.g., triethylamine, 0.1-1%) to deactivate the silica and reduce peak tailing.

  • Change the Stationary Phase: If silica isn't working, switch to a different stationary phase to exploit other interaction mechanisms.

    • Reverse-Phase (e.g., C18): Separates based on hydrophobicity. The di-substituted compound may be more or less hydrophobic depending on the substituents.[14]

    • Alumina (basic or neutral): Can offer different selectivity for basic compounds compared to acidic silica.

    • Ion-Exchange Chromatography: Can be highly effective by exploiting differences in the pKa values of the two compounds.[8]

  • Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, use a gradient where the mobile phase becomes progressively stronger (more polar for normal phase). This can sharpen peaks and improve the separation of closely eluting compounds.

Salt Formation

Q: I tried to purify my basic API by forming a salt, but the impurity precipitated out as well. What went wrong?

A: Successful purification via salt formation hinges on a significant difference in the solubility of the salts of your product versus your impurity in a given solvent system.[15]

Causality: The di-substituted impurity, also being basic, formed a salt with similar or lower solubility to your product's salt in the chosen solvent.

Troubleshooting Steps:

  • Screen Different Counter-ions: Do not assume the hydrochloride or sulfate salt is best. Screen a variety of pharmaceutically acceptable acids (e.g., tartaric, citric, methane sulfonic, acetic). The different sizes, shapes, and hydrogen bonding capabilities of the counter-ions can drastically alter the crystal lattice energy and, therefore, the solubility.[16][17]

  • Screen Different Solvents: The choice of solvent is as critical as the choice of acid.[15] A salt that is insoluble in acetone might be soluble in ethanol. The goal is to find a solvent that solubilizes the impurity salt while precipitating the product salt. Try a range of solvents like acetone, isopropanol (IPA), ethyl acetate, and acetonitrile.

  • Control Stoichiometry: Carefully control the amount of acid added. Adding a full two equivalents of a di-acid could precipitate everything. Try adding a sub-stoichiometric amount (e.g., 0.95 equivalents) to selectively crystallize the desired salt, leaving the more soluble components in the mother liquor.

Purification Method Principle Pros Cons Best For...
Recrystallization Differential SolubilityCost-effective, scalable, high purity achievable.[7][11]Can be time-consuming, risk of co-crystallization, potential for low yield.Crystalline solids with moderate to good solubility differences from impurities.
Chromatography Differential Adsorption/PartitioningHigh resolution, applicable to a wide range of compounds.[8]Expensive, solvent intensive, can be difficult to scale, risk of product degradation on stationary phase.[1]Small scale purification, separating very similar compounds, isolating non-crystalline oils.
Salt Formation Differential Salt SolubilityCan dramatically improve impurity profile, scalable, integrates purification into API form.[15][18]Requires ionizable groups, requires screening of acids and solvents, may introduce new impurities.[19]Basic or acidic APIs where impurities have different pKa or salt solubility profiles.
Scavenging Covalent ReactionHighly selective for reactive functional groups, simple filtration workup, amenable to automation.[20][21]Requires a reactive impurity, scavenger resins can be expensive, not suitable for removing non-reactive isomers.Removing excess reactive starting materials (e.g., unreacted piperazine) or by-products.
Chemical Scavenging

Q: I used an isocyanate scavenger resin to remove unreacted piperazine starting material, but the di-substituted impurity is still present. Why?

A: Scavenger resins work by chemical reaction. They are not designed to differentiate between structurally similar, non-reactive molecules.

Causality: The scavenger resin (e.g., a polymer-bound isocyanate) is designed to react with and sequester primary and secondary amines.[20] Your di-substituted piperazine impurity is a tertiary amine, which is non-reactive towards the isocyanate functionality. The scavenger performed its job correctly (removing starting material), but it cannot remove the tertiary amine by-product.

Solution:

  • This is a limitation of the scavenging technique. Scavenging is ideal for removing excess reagents, not for separating closely related products.

  • After using the scavenger to remove the starting material, you must employ one of the other methods (crystallization, salt formation, or chromatography) to remove the di-substituted impurity from your mono-substituted product.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization Screening
  • Solubility Testing: In separate small vials, add ~20 mg of your crude material. To each vial, add a different solvent (e.g., Isopropanol, Ethanol, Acetonitrile, Toluene, Ethyl Acetate, Water) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • Hot Solubility: Heat the vials that showed poor to moderate solubility at room temperature. A good solvent will fully dissolve the compound when hot.[22]

  • Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath. Observe which solvent system yields the most crystalline solid.

  • Purity Analysis: Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry. Analyze the purity of the isolated solid and the mother liquor by HPLC or LC-MS to determine the efficiency of the purification.

Protocol 2: General Procedure for Salt Formation Screening
  • Dissolve Crude API: Dissolve a known amount of your crude product (e.g., 1.0 g) in a suitable solvent (e.g., 10 mL of Acetone or IPA).

  • Prepare Acid Solutions: Prepare 1.0 M solutions of various acids (e.g., HCl in IPA, Acetic Acid, Methane Sulfonic Acid) in the same solvent.

  • Acid Addition: Slowly add 1.0 equivalent of the acid solution to the dissolved API solution while stirring at room temperature.

  • Observe Precipitation: Note if a precipitate forms immediately or upon cooling. If no solid forms, try a different solvent or acid.

  • Isolate and Analyze: If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry. Analyze the purity of the salt and the mother liquor by HPLC to see if the di-substituted impurity was successfully purged into the liquid phase.[15]

References

  • Pharmaceutical Technology. (n.d.). API Purification.
  • Arborpharmchem. (n.d.). API Isolation Methods From Nature to Medicine.
  • Zamann Pharma Support GmbH. (n.d.). API Purification.
  • Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. doi:10.3390/molecules25092168. Available from: [Link]

  • Pharma Knowledge Forum. (2023). Method of analysis of Piperazine.
  • Google Patents. (n.d.). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • Kumar, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Al-Hussainy, T. M. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of ChemTech Research, 8(11), 329-338.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
  • Liu, K., & Diao, T. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 713–724. doi:10.3762/bjoc.12.70. Available from: [Link]

  • Al-Ghananeem, A. M. (2022).
  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154–1174.
  • Wetzler, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharma Magazine.
  • Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities.
  • PubMed. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • ResearchGate. (n.d.). Separation of the cresol isomers by stripping crystallization.
  • Al-Hilphy, A. R., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. IOP Conference Series: Earth and Environmental Science, 1214(1), 012001.
  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • ResearchGate. (n.d.). Covalent Scavengers for Primary and Secondary Amines.
  • Pharmaceutical Technology. (2002). Salt Selection in Drug Development.
  • PubMed Central. (n.d.). New Trends for Hydrogen Sulfide Scavenging Using Natural Compounds as Biogenic Amines.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Taylor & Francis eBooks. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks.
  • Refining Community. (2010). Contamination in Amine Systems.
  • ResearchGate. (n.d.). Results of syntheses of monosubstituted piperazine derivatives using different synthetic techniques.
  • YouTube. (2021). Crystallization, Small Scale.

Sources

Validation & Comparative

In-depth Technical Guide: Biological Activity of Methyl 4-piperazin-1-ylbenzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-piperazin-1-ylbenzoate hydrochloride (CAS: 163210-97-7) represents a "privileged scaffold" in medicinal chemistry. While the ester itself is often utilized as a synthetic intermediate or PROTAC linker, its structural analogs—specifically the 4-(piperazin-1-yl)benzamides and 4-(piperazin-1-yl)benzoic acid derivatives —are potent bioactive agents.

This guide analyzes the biological performance of these analogs in two primary therapeutic areas: Neuropsychiatry (specifically Glycine Transporter-1 [GlyT1] inhibition for Schizophrenia) and Oncology (Kinase inhibition and PROTAC linker systems).

Mechanism of Action & Therapeutic Logic

The biological activity of this scaffold stems from the piperazine ring's ability to mimic the secondary amine pharmacophores found in neurotransmitters and its capacity to form hydrogen bonds within the ATP-binding pockets of kinases.

Neuroscience: GlyT1 Inhibition

In the central nervous system, the 4-piperazinyl-benzoate core serves as the anchor for high-affinity GlyT1 inhibitors.

  • Target: Glycine Transporter-1 (GlyT1) on glial cells and presynaptic neurons.

  • Mechanism: By inhibiting GlyT1, these analogs block the reuptake of glycine from the synaptic cleft.

  • Effect: Increased synaptic glycine concentration

    
     Allosteric potentiation of NMDA receptors 
    
    
    
    Alleviation of cognitive impairment in schizophrenia (CIAS).
Oncology: Kinase Inhibition & Degradation
  • Target: Tyrosine Kinases (e.g., VEGFR-2, MEK) and E3 Ligase recruitment (PROTACs).

  • Mechanism: The benzoate moiety orients the molecule in the solvent-exposed region of the kinase, while the piperazine tail interacts with the hinge region or serves as a solubilizing linker to an E3 ligase ligand (e.g., Cereblon).

Pathway Visualization

The following diagram illustrates the mechanism of GlyT1 inhibition by piperazinyl-benzoate analogs.

GlyT1_Mechanism GlialCell Glial Cell Membrane GlyT1 GlyT1 Transporter GlyT1->GlialCell Normal Function: Removes Glycine Synapse Synaptic Cleft (High Glycine) NMDAR NMDA Receptor (Post-Synaptic) Synapse->NMDAR Glycine Binds Co-agonist Site Signal Enhanced Glutamatergic Signaling NMDAR->Signal Ca2+ Influx Analog 4-piperazin-1-ylbenzoate Analog (Inhibitor) Analog->GlyT1 Blocks Reuptake (IC50 < 10 nM)

Caption: Mechanism of Action for GlyT1 inhibitors derived from the piperazinyl-benzoate scaffold. Inhibition prevents glycine clearance, potentiating NMDA receptor signaling.

Comparative Analysis: Performance vs. Alternatives

The following tables compare specific analogs of the Methyl 4-piperazin-1-ylbenzoate class against standard therapeutic agents.

Neuropsychiatry: GlyT1 Inhibition Potency

The transition from the ester (Methyl 4-piperazin-1-ylbenzoate) to the benzamide (e.g., Bitopertin analogs) drastically improves potency and metabolic stability.

Table 1: Comparative Potency of Piperazinyl-Benzoate Analogs vs. Sarcosine

Compound ClassSpecific AnalogTargetPotency (IC50)Selectivity (GlyT1 vs GlyT2)Clinical Status
Reference Std Sarcosine (N-methylglycine)GlyT1~55,000 nMLowDietary Supplement
Ester Analog Methyl 4-(piperazin-1-yl)benzoateGlyT1> 1,000 nMModerateIntermediate/Linker
Benzamide Analog Iclepertin (BI 425809) GlyT15.0 nM > 1000-foldPhase III (Schizophrenia)
Benzamide Analog Bitopertin (RG1678) GlyT18.0 nM > 1000-foldPhase II (Discontinued)
Sulfonyl Analog Compound (+)-67GlyT112 nMHighPreclinical

Key Insight: The methyl ester parent compound is a weak inhibitor. However, converting the ester to a substituted benzamide (as seen in Iclepertin) increases potency by over 10,000-fold, validating the scaffold's utility when optimized.

Oncology: Antiproliferative Activity

In oncology, the methyl ester is often retained or modified to an amide to target specific kinases.

Table 2: Cytotoxicity (IC50 in µM) Against Human Cancer Cell Lines

CompoundScaffold ModificationHepG2 (Liver)A549 (Lung)Mechanism
5-Fluorouracil Standard Chemo5.2 µM12.4 µMAntimetabolite
Compound 10g Piperazinyl-Dibenzo[a,c]carbazole0.51 µM 1.39 µMMEK1 Kinase Inhibitor
Compound 3c Piperazinyl-BenzothiazineN/A< 5.0 µM IL-8 / COX-2 Downregulation
Methyl 4-piperazin-1-ylbenzoate Unmodified Linker> 50 µM> 50 µMInactive (Linker only)

Key Insight: The unmodified "Methyl 4-piperazin-1-ylbenzoate" is biologically inert in cancer models. It requires conjugation to a "warhead" (like carbazole or benzothiazine) to exhibit nanomolar cytotoxicity.

Experimental Protocols

To ensure reproducibility, the following protocols detail the synthesis of the core scaffold and the validation of its biological activity.

Protocol: Synthesis of Methyl 4-(piperazin-1-yl)benzoate

This protocol yields the hydrochloride salt, the stable form used in biological assays.

Reagents:

  • Methyl 4-bromomethylbenzoate (or 4-fluorobenzoate for SNAr)

  • Piperazine (excess to prevent bis-substitution)

  • Potassium Carbonate (

    
    )[1][2]
    
  • Acetonitrile (ACN) or n-Butanol

Workflow:

  • Charge: Suspend Methyl 4-fluorobenzoate (1.0 eq) and

    
     (2.0 eq) in ACN.
    
  • Addition: Add Piperazine (3.0 eq) to the suspension. Note: Excess piperazine is critical to avoid forming the symmetric dimer.

  • Reflux: Heat to 80°C for 24–48 hours. Monitor via TLC (DCM/MeOH 9:1).

  • Workup: Filter inorganic salts. Evaporate solvent.[3][4]

  • Purification: Dissolve residue in EtOAc, wash with water.

  • Salt Formation: Treat the organic phase with HCl in dioxane. Filter the white precipitate.

  • Yield: Expect 60–70% of Methyl 4-piperazin-1-ylbenzoate HCl.

Synthesis_Workflow Start Start: Methyl 4-fluorobenzoate Mix Mix with Piperazine (3 eq) + K2CO3 in ACN Start->Mix Reflux Reflux 80°C (24-48h) Mix->Reflux Workup Filter & Extract (EtOAc/Water) Reflux->Workup Salt HCl Treatment (Precipitation) Workup->Salt Product Final Product: Methyl 4-piperazin-1-ylbenzoate HCl Salt->Product

Caption: Synthetic route for the isolation of Methyl 4-piperazin-1-ylbenzoate Hydrochloride.

Protocol: GlyT1 Uptake Inhibition Assay

Objective: Determine IC50 of analogs using JAR cells or CHO cells expressing human GlyT1.

  • Cell Prep: Plate CHO-GlyT1 cells in 96-well plates (

    
     cells/well).
    
  • Buffer: HBSS containing 10 mM HEPES, pH 7.4.

  • Incubation: Add test compounds (0.1 nM – 10 µM) and incubate for 15 min at 37°C.

  • Substrate: Add

    
    -Glycine (50 nM final concentration). Incubate for 10 min.
    
  • Termination: Aspirate and wash 3x with ice-cold buffer.

  • Lysis: Lyse cells with 0.1 M NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Safety & Toxicology Profile

When developing analogs of this scaffold, researchers must monitor specific toxicity markers associated with the piperazine-benzoate class:

  • hERG Inhibition: Many piperazine-benzamides show affinity for the hERG potassium channel, leading to QT prolongation. Design Tip: Introduce polarity (e.g., sulfones) on the distal piperazine nitrogen to reduce hERG affinity (as seen in Bitopertin).

  • Genotoxicity: The piperazine moiety itself is generally safe, but reactive intermediates (e.g., if the benzoate is converted to an acyl halide) can be mutagenic.

  • Metabolic Stability: The methyl ester is rapidly hydrolyzed by esterases in vivo to the corresponding benzoic acid, which is often inactive. For in vivo efficacy, convert the ester to a bioisostere (amide, oxadiazole, or ketone).

References

  • Development of the novel GlyT1 inhibitor, iclepertin (BI 425809) . National Institutes of Health (NIH). Available at: [Link]

  • Selective GlyT1 inhibitors: discovery of RG1678 . PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives . PubMed Central. Available at: [Link]

  • Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate . PrepChem. Available at: [Link]

  • Inhibitors of Glycine Transporter-1: Potential Therapeutics . ResearchGate. Available at: [Link]

Sources

Head-to-head comparison of different synthesis routes for "Methyl 4-piperazin-1-ylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of different synthesis routes for "Methyl 4-piperazin-1-ylbenzoate" Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 4-piperazin-1-ylbenzoate (CAS: 163210-97-7) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for various kinase inhibitors and receptor antagonists.[1][2] Its synthesis primarily revolves around the formation of the C–N bond between the electron-deficient benzoate ring and the secondary amine of piperazine.

This guide evaluates the two dominant synthesis pathways: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination . While the SNAr route offers a metal-free, cost-effective solution suitable for industrial scale-up, the Buchwald-Hartwig protocol provides superior control over side reactions and substrate versatility, albeit at a higher material cost.

Comparative Analysis: SNAr vs. Buchwald-Hartwig
ParameterRoute A: Nucleophilic Aromatic Substitution (SNAr)Route B: Buchwald-Hartwig Amination
Primary Precursors Methyl 4-fluorobenzoate + PiperazineMethyl 4-bromobenzoate + N-Boc-Piperazine
Key Reagents K₂CO₃ or DIPEA, DMSO/DMF/NMPPd₂(dba)₃/BINAP or Pd(OAc)₂/XPhos, NaOtBu
Reaction Mechanism Addition-Elimination (Meisenheimer Complex)Pd-Catalyzed Cross-Coupling
Typical Yield 75–85%85–95%
Purity Profile Moderate (Risk of bis-substitution dimers)High (Boc-protection prevents dimerization)
Scalability High (No heavy metals, cheap reagents)Moderate (Catalyst cost & removal required)
Green Metrics Moderate (High temp, polar aprotic solvents)Good (Lower temp, but heavy metal waste)
Cost Efficiency High (Ideal for kg-scale)Low (Ideal for g-scale discovery)
Route A: The Industrial Standard (SNAr)

Best for: Large-scale production where cost is paramount and heavy metal contamination must be avoided.

This route exploits the electron-withdrawing nature of the ester group at the para-position, which activates the benzene ring for nucleophilic attack. The use of Methyl 4-fluorobenzoate is preferred over the chloro- analog due to the higher electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex), significantly accelerating the reaction rate.

Detailed Protocol
  • Reagents:

    • Methyl 4-fluorobenzoate (1.0 equiv)

    • Piperazine (Anhydrous, 5.0 equiv) — Excess is critical to prevent dimer formation.

    • Potassium Carbonate (K₂CO₃, 2.0 equiv)

    • Solvent: DMSO or Acetonitrile (ACN).

  • Procedure:

    • Charge a reaction vessel with Methyl 4-fluorobenzoate (e.g., 10 mmol) and ACN (30 mL).

    • Add finely ground K₂CO₃ (20 mmol) and Piperazine (50 mmol).

    • Heat the mixture to reflux (approx. 82°C for ACN) or 100°C if using DMSO. Stir vigorously for 12–24 hours.

    • Monitoring: Monitor via TLC (DCM/MeOH 9:1) or LC-MS for the disappearance of the starting ester.

    • Work-up: Cool to room temperature. Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in Ethyl Acetate and wash with water (3x) to remove excess piperazine and DMSO.

    • Dry organic layer over Na₂SO₄, filter, and evaporate.

    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.

Mechanistic Pathway (SNAr)

The reaction proceeds via an addition-elimination mechanism. The piperazine nitrogen attacks the carbon bearing the fluorine, creating a resonance-stabilized anionic intermediate before fluoride elimination restores aromaticity.

SNAr_Mechanism Start Methyl 4-fluorobenzoate + Piperazine Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Nucleophilic Attack (Rate Limiting) Product Methyl 4-piperazin-1-ylbenzoate + HF Complex->Product Elimination of F-

Figure 1: Simplified SNAr mechanism showing the critical intermediate state.

Route B: The Precision Approach (Buchwald-Hartwig)

Best for: Late-stage functionalization, library synthesis, or when the fluorinated precursor is unavailable.

This route utilizes Palladium-catalyzed cross-coupling.[3][4][5] To ensure high selectivity and prevent the formation of N,N'-bis(4-methoxycarbonylphenyl)piperazine, 1-Boc-piperazine is used as the coupling partner, followed by a quantitative deprotection step.

Detailed Protocol
  • Reagents:

    • Methyl 4-bromobenzoate (1.0 equiv)

    • 1-Boc-piperazine (1.2 equiv)

    • Catalyst: Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%) OR Pd(OAc)₂/XPhos.

    • Base: Cs₂CO₃ (1.5 equiv) or NaOtBu (1.4 equiv).

    • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Procedure (Step 1: Coupling):

    • In a glovebox or under Argon stream, combine Methyl 4-bromobenzoate, 1-Boc-piperazine, Base, and Catalyst precursor/Ligand in a reaction vial.

    • Add degassed Toluene (0.2 M concentration).

    • Seal and heat to 100°C for 4–12 hours.

    • Work-up: Filter through a pad of Celite to remove Palladium residues. Concentrate filtrate.

    • Purify the intermediate (Methyl 4-(4-Boc-piperazin-1-yl)benzoate) via short silica plug.

  • Procedure (Step 2: Deprotection):

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane at 0°C.

    • Stir at room temperature for 1–2 hours.

    • Concentrate in vacuo. Neutralize with saturated NaHCO₃ to obtain the free base.

Catalytic Cycle (Buchwald-Hartwig)

The cycle involves Oxidative Addition of the aryl bromide to Pd(0), followed by Amine Coordination, Deprotonation, and Reductive Elimination to form the C–N bond.

Buchwald_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination (Ar-Pd-NHR) OxAdd->AmineCoord + Amine / Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim RedElim->Pd0 - Product

Figure 2: The Pd(0)/Pd(II) catalytic cycle driving the Buchwald-Hartwig amination.

References
  • BenchChem. Synthesis routes of Methyl 4-(4-methylpiperazin-1-yl)benzoate. (Adapted for NH-piperazine).[3] Link

  • National Institutes of Health (NIH). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (Methodology reference for Buchwald conditions). Link

  • PrepChem. Synthesis of Methyl 4-bromobenzoate. (Precursor synthesis). Link

  • Chemistry LibreTexts. Buchwald-Hartwig Amination Overview.Link

Sources

Comparative Guide: Cross-Reactivity and Off-Target Effects of Methyl 4-piperazin-1-ylbenzoate Derivatives

[1]

Executive Summary

Methyl 4-piperazin-1-ylbenzoate hydrochloride (CAS 163228-66-2) serves as a critical "privileged scaffold" intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs) and GPCR ligands.[1] While this moiety—specifically the N-phenylpiperazine core —confers desirable physicochemical properties such as enhanced aqueous solubility and hydrogen-bond accepting capacity, it introduces significant liability regarding promiscuity.[1]

This guide objectively analyzes the selectivity profile of drugs derived from this scaffold. We compare them against bioisosteric alternatives (morpholines, piperidines) to highlight the trade-offs between potency and safety, specifically focusing on hERG blockade and CNS receptor cross-reactivity .

Part 1: The Scaffold & Mechanism of Promiscuity

The Chemical Anchor

Methyl 4-piperazin-1-ylbenzoate acts as a bifunctional linker.[1] The benzoate ester allows for amide coupling to the "hinge-binding" motif of a kinase inhibitor, while the piperazine tail extends into the solvent-exposed region or a hydrophobic pocket (e.g., the DFG-out pocket in Type II inhibitors like Ponatinib).

The "Dirty" Piperazine Effect

While effective for binding affinity, the basic nitrogen (

  • GPCR Promiscuity: High affinity for Dopamine (

    
    ), Serotonin (
    
    
    ), and Adrenergic (
    
    
    ) receptors.[1]
  • hERG Channel Blockade: The protonated nitrogen at physiological pH interacts with the aromatic cage (Tyr652/Phe656) of the hERG potassium channel, causing QT interval prolongation.

Structural Derivatization Workflow

The following diagram illustrates how this intermediate is processed and where the selectivity filters must be applied.

GStartMethyl 4-piperazin-1-ylbenzoate(Starting Material)Step1Amide Coupling / SNAr(Scaffold Installation)Start->Step1 SynthesisProductPiperazinyl-BenzoateDerivative (TKI)Step1->Product OptimizationhERGOff-Target: hERG(Cardiotoxicity)Product->hERG Liability (>1µM)GPCROff-Target: 5-HT/D2(CNS Effects)Product->GPCR Liability (<100nM)TargetPrimary Target:Kinase (e.g., ABL, PLK1)Product->Target High Affinity (nM)

Figure 1: Synthesis and Selectivity Liability Flow. The piperazine moiety, while essential for target potency, introduces concurrent risks for hERG and GPCR binding.

Part 2: Comparative Performance Data

This section compares derivatives of Methyl 4-piperazin-1-ylbenzoate against bioisosteric replacements often used to mitigate off-target effects.[1]

Bioisosteric Comparison Table

The data below represents a consensus of Structure-Activity Relationship (SAR) trends observed in kinase inhibitor optimization (e.g., BCR-ABL and VEGFR programs).

FeaturePiperazine Derivatives (Subject)Morpholine Analogs (Alternative 1)4-Piperidine Analogs (Alternative 2)
Primary Target Potency High (

nM)
Moderate (

nM)
High (

nM)
Solubility (pH 7.4) Excellent (Ionizable amine)Moderate (H-bond acceptor only)Good (Ionizable)
hERG Inhibition High Risk (Blockade often < 10 µM)Low Risk (Weak interaction)Moderate Risk
CNS Receptor Binding High (5-HT, DA cross-reactivity)Low (Poor pharmacophore match)Moderate (Depends on N-sub)
Metabolic Stability Low (N-dealkylation, N-oxidation)High (Oxidative ring opening is slow)Moderate
Detailed Analysis of Off-Target Mechanisms[1]
A. The hERG Liability

The piperazine nitrogen in these benzoate derivatives is a classic "hERG pharmacophore."

  • Mechanism: The positively charged nitrogen undergoes cation-

    
     stacking with Phe656 in the hERG pore.[1]
    
  • Observation: Derivatives often show

    
     values between 1–10 µM for hERG, reducing the therapeutic window.
    
  • Alternative Performance: Morpholine analogs lack the protonatable nitrogen, frequently shifting hERG

    
     to >30 µM, though often at the cost of aqueous solubility.
    
B. Kinome Selectivity (Type I vs. Type II)

Methyl 4-piperazin-1-ylbenzoate derivatives are frequently designed as Type II inhibitors (binding the DFG-out conformation).[1]

  • Pros: The benzoate linker provides a rigid spacer that directs the piperazine into the solvent channel, improving selectivity against Src-family kinases.

  • Cons: The "tail" (piperazine) is promiscuous.[1] While it fits the kinase pocket, it also fits the orthosteric sites of many GPCRs.

Part 3: Experimental Protocols for Validation

To validate the safety profile of a derivative synthesized from this intermediate, the following tiered screening protocol is mandatory.

Tier 1: In Vitro SafetyScreen (GPCR & Ion Channels)

Objective: Quantify cross-reactivity against critical "anti-targets."[1]

  • Reagents: Membrane preparations expressing hERG,

    
    , and 
    
    
    receptors.[1] Radioligands (e.g., [3H]-Dofetilide for hERG).[1]
  • Compound Prep: Dissolve Methyl 4-piperazin-1-ylbenzoate derivative in 100% DMSO to 10 mM. Serial dilute to test concentrations (0.1 nM to 10 µM).

  • Assay Workflow:

    • Incubate membranes with radioligand ± test compound for 60 min at 25°C.[1]

    • Terminate via rapid filtration (GF/B filters).[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation.[1]
    
    • Pass Criteria:

      
       nM for GPCRs; 
      
      
      µM for hERG.[1]
Tier 2: KinomeScan (Selectivity Profiling)

Objective: Determine the "Gini Score" (selectivity index) of the derivative.[1]

  • Method: Competition binding assay (e.g., DiscoverX KINOMEscan).[1]

  • Protocol:

    • Use DNA-tagged kinases and immobilized active-site ligands.[1]

    • Treat with test compound (1 µM).[1]

    • Measure amount of kinase remaining on beads via qPCR of the DNA tag.

  • Output: A "TreeSpot" diagram.

    • Warning Sign: If the piperazine derivative hits >10% of the kinome (specifically CDK or AURK families alongside the target), the scaffold is too promiscuous.

Protocol Visualization: The Safety Filter

ProtocolSub1Synthesized Derivative(Piperazine-Benzoate Core)Screen1Tier 1: hERG Patch Clamp(Manual or QPatch)Sub1->Screen1Decision1IC50 > 10 µM?Screen1->Decision1Screen2Tier 2: CEREP/Safety Panel(5-HT, Dopamine, Alpha-1)Decision1->Screen2YesFailReject / Re-design(Switch to Morpholine/Spiro)Decision1->FailNo (Cardiotoxic Risk)Decision2Clean Profile?Screen2->Decision2PassLead Candidate(Proceed to ADME)Decision2->PassYesDecision2->FailNo (CNS Side Effects)

Figure 2: Screening decision tree for piperazine-benzoate derivatives. Failure at hERG or GPCR panels necessitates bioisosteric replacement.

Part 4: Mitigation Strategies

If the Methyl 4-piperazin-1-ylbenzoate core is essential for potency but fails safety criteria, apply these structural modifications:

  • Reduce Basicity: Add an electron-withdrawing group (e.g., fluorine) to the piperazine ring or the adjacent methylene linker.[1] This lowers the

    
    , reducing hERG affinity.
    
  • Steric Occlusion: Introduce a methyl group at the C2 or C6 position of the piperazine ring. This creates a "twisted" conformation that often disrupts planar binding to GPCRs without affecting kinase hinge binding.

  • Scaffold Hopping: Replace the piperazine with a diazaspiro[3.3]heptane or a 3,8-diazabicyclo[3.2.1]octane .[1] These rigid bicyclic systems maintain solubility but lack the flexibility required to bind promiscuously to GPCRs.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[1][2] Journal of Medicinal Chemistry. Link

  • Gao, Y., et al. (2013). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.[1] National Institutes of Health (PMC).[1] Link

  • Mistry, B., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Link

  • PubChem. (2023).[1] Methyl 4-(piperazin-1-yl)benzoate Compound Summary. National Library of Medicine. Link[1]

  • Jamieson, C., et al. (2012). Medicinal Chemistry of hERG Optimizations: Highlights and Trends. Journal of Medicinal Chemistry. Link[1]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-piperazin-1-ylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the proper disposal of Methyl 4-piperazin-1-ylbenzoate hydrochloride. The following protocols are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, offering a logical, self-validating system for managing this chemical waste.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on data from related compounds, Methyl 4-piperazin-1-ylbenzoate hydrochloride should be handled as a substance that is potentially:

  • Harmful if swallowed: Acute oral toxicity is a common characteristic of piperazine derivatives.[1][2]

  • A skin and eye irritant: Direct contact may cause irritation.[2][3]

  • A potential skin sensitizer: May cause an allergic skin reaction upon repeated exposure.[1]

  • Suspected of damaging fertility or the unborn child. [1]

  • May cause damage to organs through prolonged or repeated exposure. [1]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4] All operations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[4][5]

Table 1: Probable Hazard Profile of Methyl 4-piperazin-1-ylbenzoate Hydrochloride

Hazard ClassGHS Category (Probable)Precautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.[1]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Methyl 4-piperazin-1-ylbenzoate hydrochloride is a multi-step process that ensures safety and regulatory compliance at each stage.

DisposalWorkflow cluster_0 On-Site Waste Management cluster_1 Final Disposal Waste_Generation 1. Waste Generation (Unused reagent, contaminated materials) Hazard_Determination 2. Hazardous Waste Determination (Consult SDS of similar compounds, local regulations) Waste_Generation->Hazard_Determination Segregation 3. Waste Segregation (Solid vs. Liquid, Halogenated vs. Non-halogenated) Hazard_Determination->Segregation Accumulation 4. On-Site Accumulation (Labeled, sealed containers in designated area) Segregation->Accumulation Licensed_Disposal 5. Licensed Professional Waste Disposal Service Accumulation->Licensed_Disposal Incineration 6a. Incineration (Preferred for organic compounds) Licensed_Disposal->Incineration Primary Method Landfill 6b. Secure Landfill (If incineration is not available and regulations permit) Licensed_Disposal->Landfill Alternative Method

Disposal workflow for Methyl 4-piperazin-1-ylbenzoate hydrochloride.

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination: Based on the probable hazard profile, Methyl 4-piperazin-1-ylbenzoate hydrochloride should be managed as a hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for final determination.[6]

  • Segregation:

    • Solid Waste: Collect un-used or expired solid Methyl 4-piperazin-1-ylbenzoate hydrochloride in a dedicated, clearly labeled, and sealed container.

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, labeled hazardous waste container.

    • Solutions: Solutions containing Methyl 4-piperazin-1-ylbenzoate hydrochloride should be collected in a dedicated, labeled, and sealed waste container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.

Step 2: On-Site Accumulation and Storage

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 4-piperazin-1-ylbenzoate hydrochloride," and the associated hazards (e.g., "Toxic," "Irritant").

  • Container Integrity: Use containers that are in good condition and compatible with the chemical. Ensure containers are kept tightly closed except when adding waste.[7]

  • Storage Location: Store waste containers in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is secure and away from general laboratory traffic. The storage area should have secondary containment to prevent spills from spreading.

  • Accumulation Time Limits: Be aware of the time limits for storing hazardous waste on-site, which vary depending on your facility's generator status (e.g., 90 days for Large Quantity Generators).[8]

Step 3: Final Disposal

  • Engage a Licensed Waste Disposal Service: The disposal of Methyl 4-piperazin-1-ylbenzoate hydrochloride must be handled by a licensed and reputable professional waste disposal service.[4] These companies are equipped to handle and transport hazardous chemicals in accordance with all local, state, and federal regulations.

  • Preferred Disposal Method - Incineration: For organic compounds like Methyl 4-piperazin-1-ylbenzoate hydrochloride, controlled incineration in a licensed facility is the preferred method of disposal.[9] This process ensures the complete destruction of the chemical.

  • Alternative Disposal Method - Secure Landfill: In cases where incineration is not feasible, disposal in a licensed hazardous waste landfill may be an option.[10] The waste will likely need to be packed in "lab packs" by the disposal company, which involves placing small containers of compatible wastes into a larger drum with absorbent material.[11]

Emergency Procedures: Spill and Exposure Management

Spill Response:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if the material is a dust.[4]

    • Cover the spill with an inert absorbent material like sand or vermiculite.[10]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[3][4]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.[10]

    • Prevent entry to the area until it has been cleared by trained personnel.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.[3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

References

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(4-Methyl-1-piperazinyl_methyl_benzoic-acid-dihydrochloride]([Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • Capot Chemical. (2025, December 7). MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2025, July). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Sharma, R., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Novachem. (2024, January 2). Piperazine citrate Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-piperazin-1-ylbenzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-piperazin-1-ylbenzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.